molecular formula C12H24O2 B1615484 8,8-Dimethoxy-2,6-dimethyloct-2-ene CAS No. 923-69-3

8,8-Dimethoxy-2,6-dimethyloct-2-ene

Cat. No.: B1615484
CAS No.: 923-69-3
M. Wt: 200.32 g/mol
InChI Key: SEXUFKWNUNQRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Dimethoxy-2,6-dimethyloct-2-ene, more commonly known in research and industry as Citronellal Dimethyl Acetal or Hydroxycitronellal dimethyl acetal . It is a key chemical of interest in the field of fragrance and flavor science. With a molecular formula of C12H24O2 and a molecular weight of 200.32 g/mol , this compound serves as a stable acetal derivative of citronellal. Its primary research value lies in its application as a precursor and building block in the synthesis of other fragrance ingredients, particularly in developing stable compounds with floral and citrus notes for experimental purposes. Researchers utilize this compound to study the properties of acetals in extending the longevity and stability of scent profiles in various formulations. The compound is identified under CAS Registry Number 141-92-4 . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,8-dimethoxy-2,6-dimethyloct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,11-12H,6,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXUFKWNUNQRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883605
Record name 2-Octene, 8,8-dimethoxy-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923-69-3
Record name Citronellal dimethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octene, 8,8-dimethoxy-2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octene, 8,8-dimethoxy-2,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Octene, 8,8-dimethoxy-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,8-dimethoxy-2,6-dimethyloct-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8,8-Dimethoxy-2,6-dimethyloct-2-ene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8,8-Dimethoxy-2,6-dimethyloct-2-ene, a unique acyclic monoterpenoid derivative. Due to its specific chemical features, including a terminal dimethyl acetal and an internal double bond, this compound presents potential opportunities in synthetic chemistry and as a building block in drug discovery. This document consolidates available physicochemical data, proposes a theoretical synthetic pathway, and outlines its molecular structure for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound

PropertyValueSource
CAS Number 923-69-3U.S. EPA
Molecular Formula C12H24O2U.S. EPA[1]
Molecular Weight 200.32 g/mol U.S. EPA[1]
IUPAC Name This compoundU.S. EPA[1]

Note: The majority of physicochemical properties for this compound are not experimentally determined and must be predicted using computational models. Researchers should use these values with the understanding that they are theoretical estimations.

Molecular Structure

The molecular structure of this compound is characterized by an eight-carbon chain with key functional groups. A double bond is located between the second and third carbon atoms (C2 and C3). Methyl groups are attached to the second and sixth carbon atoms (C2 and C6). The terminal carbon (C8) is bonded to two methoxy groups, forming a dimethyl acetal.

Molecular Structure of this compound C1 CH3 C2 C C2->C1 C3 CH C2->C3 C9 CH3 C2->C9 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH C5->C6 C7 CH2 C6->C7 C10 CH3 C6->C10 C8 CH C7->C8 O1 O C8->O1 O2 O C8->O2 C11 CH3 O1->C11 C12 CH3 O2->C12

Caption: 2D representation of the molecular structure.

Proposed Synthesis Pathway

While specific, peer-reviewed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles. The most direct approach would involve the acetalization of the corresponding aldehyde, 8-oxo-2,6-dimethyloct-2-ene (citronellal), which is a readily available starting material.

Experimental Protocol: Acid-Catalyzed Acetalization of Citronellal

Objective: To synthesize this compound from citronellal and methanol in the presence of an acid catalyst.

Materials:

  • Citronellal

  • Methanol (anhydrous)

  • Trimethyl orthoformate (optional, as a water scavenger)

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add citronellal and a 5-10 fold molar excess of anhydrous methanol.

  • If using, add 1.2 equivalents of trimethyl orthoformate as a water scavenger.

  • Add a catalytic amount of the anhydrous acid catalyst (e.g., 0.01-0.05 equivalents).

  • If using a co-solvent, add anhydrous dichloromethane or toluene.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Proposed Synthesis of this compound start Citronellal product This compound start->product Acetalization reagents Methanol (CH3OH) Acid Catalyst (H+) (Trimethyl Orthoformate) reagents->product

Caption: Proposed reaction pathway for synthesis.

Potential Applications and Research Directions

The unique structural features of this compound suggest several potential areas for research and application:

  • Fragrance and Flavor Industry: As a derivative of citronellal, it may possess interesting olfactory properties for use in perfumery and as a flavoring agent.

  • Asymmetric Synthesis: The chiral center at the C6 position makes it a potential precursor for the stereoselective synthesis of more complex molecules.

  • Drug Discovery: The lipophilic backbone combined with the acetal functional group could be explored in the design of novel bioactive compounds. The acetal can act as a protecting group for an aldehyde, which can be released under specific pH conditions, a strategy sometimes employed in prodrug design.

Further research is required to fully characterize this compound and explore its potential in various fields of chemistry and drug development. Experimental validation of its physicochemical properties, the development of optimized and scalable synthetic routes, and the investigation of its biological activity are key areas for future investigation.

References

Spectroscopic and Experimental Data for 8,8-Dimethoxy-2,6-dimethyloct-2-ene: A Search for Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for spectroscopic data (NMR, IR, Mass Spectrometry) and experimental protocols for the specific compound 8,8-Dimethoxy-2,6-dimethyloct-2-ene has yielded no direct publicly available information. This suggests that the compound may be novel, not extensively studied, or the data is not published in readily accessible scientific literature or databases.

While data for the precise target molecule is unavailable, information has been found for structurally similar compounds. These related molecules can sometimes provide insights into the expected spectral characteristics of the target compound. The identified analogs include:

  • 8-methoxy-2,6-dimethyloct-2-ene: This compound differs by having a single methoxy group at the C8 position.

  • 8,8-diethoxy-2,6-dimethyloct-2-ene: This analog features two ethoxy groups at the C8 position instead of methoxy groups.

  • (R)-2,6-Dimethyl-oct-2-ene and 2,6-dimethyloct-2-ene: These are the parent hydrocarbon structures lacking the dimethoxy functionality.

  • 8-Bromo-2,6-dimethyloct-2-ene: This derivative incorporates a bromine atom at the C8 position.

The absence of specific data for this compound prevents the creation of a detailed technical guide as initially requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and the generation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled without the foundational spectroscopic and experimental information.

For researchers, scientists, and drug development professionals interested in this specific molecule, the current lack of data indicates an opportunity for novel synthesis and characterization. The synthesis of this compound would likely be a multi-step process, potentially starting from a citronellal derivative, followed by chemical modifications to introduce the double bond and the dimethoxy acetal at the terminal position. Following a successful synthesis, a full suite of spectroscopic analyses, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, FT-IR, and high-resolution mass spectrometry, would be required to fully characterize the molecule and confirm its structure.

Until such studies are conducted and the data is published, a comprehensive technical guide on the spectroscopic properties of this compound cannot be compiled.

An In-depth Technical Guide to 8,8-Dimethoxy-2,6-dimethyloct-2-ene: Current Knowledge and Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of information regarding the discovery, history, and biological activity of 8,8-Dimethoxy-2,6-dimethyloct-2-ene. This technical guide consolidates the limited existing data and highlights the current knowledge gaps for the benefit of researchers, scientists, and drug development professionals.

While a detailed historical account and extensive experimental data are not available in the public domain, this guide provides the foundational chemical information that has been cataloged. The compound is identified by the CAS Number 923-69-3.[1]

Physicochemical Properties

A summary of the basic chemical and physical properties of this compound is presented below. This data is compiled from publicly accessible chemical databases.

PropertyValueSource
Molecular Formula C12H24O2[1]
Molecular Weight 200.32 g/mol [1]
IUPAC Name This compound[1]
CAS Number 923-69-3[1]

Discovery and History

Currently, there is no available information in scientific literature or historical records detailing the initial discovery or synthesis of this compound. The lack of publications suggests that this compound may be a synthetic intermediate that has not been the primary subject of extensive research. Without primary literature, it is not possible to attribute its discovery to any specific research group or institution or to construct a timeline of its history.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not publicly available. Scientific publications outlining specific reaction conditions, catalysts, solvents, and analytical methods such as NMR, IR, or mass spectrometry for this particular molecule could not be located.

Biological Activity and Signaling Pathways

There is no documented biological activity or established signaling pathways associated with this compound in the current body of scientific literature. A related compound, 8,8-Dimethoxy-2,6-dimethyl-2-octanol, has been noted in the Human Metabolome Database to have very few publications, suggesting that this class of compounds is not extensively studied for its biological effects.[2]

Logical Relationships and Future Research

Given the absence of experimental data, a logical workflow for future investigation of this compound would be necessary. The following diagram illustrates a potential research workflow.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays Characterization->InVitro InVivo In Vivo Models InVitro->InVivo Toxicity Toxicity Screening InVivo->Toxicity TargetID Target Identification InVivo->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway SAR Structure-Activity Relationship Pathway->SAR

Figure 1. A generalized workflow for the future investigation of a novel chemical entity like this compound.

References

Natural Occurrence of 8,8-Dimethoxy-2,6-dimethyloct-2-ene Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of structural analogs of 8,8-dimethoxy-2,6-dimethyloct-2-ene, an acyclic monoterpenoid ether. While extensive research indicates that this compound itself is not a known naturally occurring compound, a variety of its structural analogs are found in the essential oils and volatile fractions of numerous plants, as well as in fruits and beverages. This guide provides a comprehensive overview of these analogs, their natural sources, and methods for their isolation and characterization. Furthermore, it explores the general biosynthetic pathways of acyclic monoterpenes and touches upon their known biological activities and associated signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Monoterpenes are a diverse class of secondary metabolites synthesized by plants, playing crucial roles in defense, communication, and as precursors to more complex molecules.[1] Acyclic monoterpenoids, characterized by their open-chain C10 isoprenoid structure, are significant components of many essential oils and contribute to the characteristic aroma and flavor of numerous plants, fruits, and spices. While the target compound of this guide, this compound, has not been reported from natural sources, the study of its naturally occurring structural analogs provides a valuable window into the chemical diversity and potential biological activities of this compound class. This guide will focus on the known natural analogs, their sources, and the methodologies for their study.

Natural Occurrence of Analogs

Several structural analogs of this compound have been identified in a variety of natural sources. The following table summarizes these findings, providing the compound name, its structure, and the natural sources from which it has been isolated.

Compound NameStructureNatural Source(s)
2,6-dimethylocta-2,6-diene2,6-dimethylocta-2,6-diene structureCamellia sinensis (Tea plant), Magnolia sieboldii, Zingiber officinale (Ginger)[2]
2,6-dimethyl-3,7-octadien-2,6-diol2,6-dimethyl-3,7-octadien-2,6-diol structureDetected in many fruits and aromatic oils, and in wines. Also found in Gardenia jasminoides.[3][4]
2,7-dimethyl-6-octen-3-one2,7-dimethyl-6-octen-3-one structureCitrus fruits[5]
2,6-dimethyl-7-octene-2,6-diol2,6-dimethyl-7-octene-2,6-diol structureDetected in alcoholic beverages and fruits.[6][7]
2,6-dimethyloct-2-ene2,6-dimethyloct-2-ene structureGeneral acyclic monoterpene, specific natural source not definitively cited in initial search.
2,6-dimethyloct-2-enal2,6-dimethyloct-2-enal structureGeneral acyclic monoterpene, specific natural source not definitively cited in initial search.

Experimental Protocols

The isolation and structural elucidation of acyclic monoterpenoids from natural sources typically involve a combination of extraction, chromatography, and spectroscopic techniques.

Isolation Protocol: Steam Distillation

A common method for extracting volatile compounds like acyclic monoterpenes from plant material is steam distillation.[8][9]

Objective: To isolate the essential oil containing acyclic monoterpenoid analogs from a plant matrix.

Materials:

  • Fresh or dried plant material (e.g., leaves, rhizomes, peels)

  • Distilled water

  • Clevenger-type apparatus or similar steam distillation setup

  • Heating mantle

  • Condenser

  • Collection flask

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Organic solvent (e.g., hexane, dichloromethane)

Procedure:

  • The plant material is placed in the distillation flask with a sufficient amount of distilled water.

  • The mixture is heated to boiling, and the steam passes through the plant material, volatilizing the essential oils.

  • The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.

  • The condensate is collected in a receiving vessel. Due to the immiscibility of the essential oil with water, two layers are formed.

  • The aqueous layer is separated from the essential oil using a separatory funnel.

  • The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • The dried essential oil is stored in a sealed vial, protected from light and heat, for further analysis.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the individual components of a complex mixture like an essential oil.[10][11]

Objective: To identify and quantify the acyclic monoterpenoid analogs in the isolated essential oil.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS)

  • Helium carrier gas

Procedure:

  • A diluted sample of the essential oil in a suitable solvent is injected into the GC.

  • The components of the oil are separated based on their volatility and interaction with the stationary phase of the column as they are carried by the helium gas.

  • As each component elutes from the column, it enters the mass spectrometer.

  • The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

  • The identification of the compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries (e.g., NIST, Wiley).

  • Quantification can be performed by integrating the peak areas of the identified compounds.

Structural Elucidation Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

For novel compounds or for confirmation of structure, NMR spectroscopy is an indispensable tool.[1][6]

Objective: To determine the precise chemical structure and stereochemistry of an isolated acyclic monoterpenoid analog.

Instrumentation:

  • High-field NMR spectrometer

Procedure:

  • The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • A series of NMR experiments are performed, including:

    • ¹H NMR: To identify the types and number of protons in the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the molecular framework.

  • The resulting spectra are analyzed to deduce the complete chemical structure of the compound.

Biosynthesis and Signaling Pathways

General Biosynthesis of Acyclic Monoterpenes

Acyclic monoterpenes are synthesized in plants via the methylerythritol phosphate (MEP) pathway, which takes place in the plastids.[10] The key precursor for all monoterpenes is geranyl diphosphate (GPP).

Acyclic Monoterpene Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-phosphate MEP MEP Pathway Pyruvate->MEP Multiple Steps IPP Isopentenyl Diphosphate (IPP) MEP->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Diphosphate (GPP) DMAPP->GPP + IPP (Geranyl Diphosphate Synthase) Acyclic_Monoterpenes Acyclic Monoterpenes (e.g., Geraniol, Linalool) GPP->Acyclic_Monoterpenes Monoterpene Synthases

Caption: General biosynthetic pathway of acyclic monoterpenes.

Biological Activities and Signaling Pathways

Acyclic monoterpenoids have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[12] Their mechanisms of action often involve the modulation of key signaling pathways. For instance, some acyclic monoterpenoids can influence inflammatory responses by inhibiting the production of pro-inflammatory cytokines through the suppression of the NF-κB signaling pathway. In the context of cancer, they have been observed to induce apoptosis and inhibit cell proliferation by modulating pathways such as the MAPK/ERK and PI3K/Akt pathways.

Acyclic Monoterpenoid Signaling Acyclic_Monoterpenoids Acyclic Monoterpenoids NFkB_Pathway NF-κB Pathway Acyclic_Monoterpenoids->NFkB_Pathway Inhibits PI3K_Akt_Pathway PI3K/Akt Pathway Acyclic_Monoterpenoids->PI3K_Akt_Pathway Inhibits MAPK_ERK_Pathway MAPK/ERK Pathway Acyclic_Monoterpenoids->MAPK_ERK_Pathway Inhibits Apoptosis Apoptosis Acyclic_Monoterpenoids->Apoptosis Induces Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Pro_inflammatory_Cytokines Induces Growth_Factors Growth Factors Growth_Factors->PI3K_Akt_Pathway Growth_Factors->MAPK_ERK_Pathway Cell_Proliferation Cell Proliferation & Survival PI3K_Akt_Pathway->Cell_Proliferation Promotes MAPK_ERK_Pathway->Cell_Proliferation Promotes

References

Thermochemical Landscape of 2,6-Dimethyloct-2-ene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data relevant to 2,6-dimethyloct-2-ene and its derivatives. Due to the limited availability of specific experimental data for 2,6-dimethyloct-2-ene, this document utilizes the well-characterized, structurally analogous tetrasubstituted alkene, 2,3-dimethyl-2-butene, as a representative model. The principles and methodologies described herein are directly applicable to the study of 2,6-dimethyloct-2-ene and other highly substituted alkenes.

Principles of Alkene Stability and Thermochemistry

The stability of an alkene is inversely related to its potential energy. More stable alkenes release less energy upon hydrogenation, a reaction that converts the unsaturated alkene to a saturated alkane. The heat of hydrogenation (ΔH°hydrog) is a direct measure of the stability of the carbon-carbon double bond. Generally, alkene stability increases with the degree of substitution at the double bond, following the trend: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. This increased stability is attributed to factors such as hyperconjugation and the greater strength of sp²-sp³ carbon-carbon single bonds compared to sp³-sp³ bonds.

Thermochemical Data for a Representative Tetrasubstituted Alkene

To illustrate the thermochemical properties of a highly substituted alkene like 2,6-dimethyloct-2-ene, the following tables summarize the experimental data for 2,3-dimethyl-2-butene and its corresponding saturated alkane, 2,3-dimethylbutane. This data is sourced from the NIST Chemistry WebBook.[1][2][3]

Table 1: Standard Molar Enthalpy of Formation and Reaction

CompoundFormulaStateΔfH° (kJ/mol)ReactionΔrH° (kJ/mol)
2,3-Dimethyl-2-buteneC₆H₁₂gas-54.0 ± 1.4Hydrogenation-110.7 ± 0.7
2,3-DimethylbutaneC₆H₁₄gas-164.7 ± 0.7--

ΔfH° represents the standard enthalpy of formation at 298.15 K. ΔrH° for hydrogenation is the enthalpy change for the reaction: C₆H₁₂ (g) + H₂ (g) → C₆H₁₄ (g).

Table 2: Standard Molar Entropy and Heat Capacity

CompoundFormulaStateS° (J/mol·K)Cp (J/mol·K)
2,3-Dimethyl-2-buteneC₆H₁₂gas344.6 ± 4.2123.60
liquid270.20174.68
2,3-DimethylbutaneC₆H₁₄gas358.4 ± 1.3144.3
liquid258.6193.3

S° is the standard molar entropy and Cp is the constant pressure heat capacity, both at 298.15 K.

Experimental Protocols

The determination of thermochemical data for compounds like 2,6-dimethyloct-2-ene derivatives relies on precise calorimetric measurements. The two primary experimental techniques are combustion calorimetry and hydrogenation calorimetry.

Combustion Calorimetry (Bomb Calorimetry)

This method is used to determine the enthalpy of combustion (ΔcH°) by burning a sample in a constant-volume container (a "bomb") and measuring the heat released.

Methodology:

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the substance is placed in a sample holder within the bomb calorimeter.[4][5][6] A fuse wire of known length and mass is positioned to make contact with the sample.[5][7]

  • Bomb Assembly and Pressurization: A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.[5] The bomb is then sealed and purged with a small amount of oxygen before being filled to a pressure of 25-30 atm with pure oxygen.[5][6]

  • Calorimeter Setup: The sealed bomb is submerged in a precisely measured volume of water in an insulated container (the calorimeter).[5][6] The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[8]

  • Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid.[7] The heat of combustion of the sample is then calculated from the observed temperature rise, accounting for the heat contributions from the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).[6][7] The standard enthalpy of formation can then be derived using Hess's Law.

Hydrogenation Calorimetry

This technique directly measures the enthalpy of hydrogenation (ΔH°hydrog), which is particularly useful for assessing the stability of unsaturated compounds.

Methodology:

  • Catalyst Preparation: A catalyst, typically a finely divided noble metal like platinum or palladium on a carbon support (Pd/C), is placed in a reaction vessel.[9][10]

  • System Setup: The reaction vessel is connected to a gas manifold and placed within a calorimeter. The system is purged with an inert gas, like nitrogen, to remove air.[9]

  • Reactant Introduction: A known amount of the alkene is introduced into the reaction vessel, dissolved in a suitable solvent. The system is then filled with hydrogen gas.[9]

  • Reaction and Measurement: The reaction is initiated, often by stirring to ensure good contact between the reactants and the catalyst. The heat evolved by the exothermic hydrogenation reaction is measured by the temperature change of the calorimeter.

  • Analysis: The enthalpy of hydrogenation is calculated from the measured heat change and the moles of alkene reacted. This value provides a direct measure of the stability of the double bond.[11]

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the thermochemical analysis of a branched alkene.

Thermochemical_Workflow cluster_experimental Experimental Determination cluster_analysis Thermochemical Analysis sample Alkene Sample (e.g., 2,6-dimethyloct-2-ene) bomb_cal Bomb Calorimetry sample->bomb_cal Combustion hydro_cal Hydrogenation Calorimetry sample->hydro_cal Hydrogenation delta_hc ΔcH° (Enthalpy of Combustion) bomb_cal->delta_hc delta_hh ΔH°hydrog (Enthalpy of Hydrogenation) hydro_cal->delta_hh delta_hf_alkene ΔfH° (Alkene) delta_hc->delta_hf_alkene Hess's Law stability Relative Stability Analysis delta_hh->stability Direct Comparison delta_hf_alkene->delta_hh Derived from ΔfH° values delta_hf_alkene->stability delta_hf_alkane ΔfH° (Alkane) delta_hf_alkane->stability

Caption: Workflow for thermochemical analysis of alkenes.

References

An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethyloct-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,6-dimethyloct-2-ene, a terpene derivative with potential applications in chemical synthesis and drug discovery. This document outlines the structural features, physicochemical properties, proposed synthetic pathways, and analytical methodologies for the separation and characterization of these isomers.

Introduction to the Stereoisomers of 2,6-Dimethyloct-2-ene

2,6-Dimethyloct-2-ene (C₁₀H₂₀, Molar Mass: 140.27 g/mol ) is a chiral alkene possessing two distinct stereogenic elements: a chiral center at the C6 position and a carbon-carbon double bond at the C2 position capable of geometric isomerism.[1][2][3] This combination gives rise to four unique stereoisomers:

  • (2E,6R)-2,6-dimethyloct-2-ene

  • (2E,6S)-2,6-dimethyloct-2-ene

  • (2Z,6R)-2,6-dimethyloct-2-ene

  • (2Z,6S)-2,6-dimethyloct-2-ene

The (2E,6R) and (2E,6S) isomers are a pair of enantiomers, as are the (2Z,6R) and (2Z,6S) isomers. The relationship between an E and a Z isomer with the same configuration at C6 (e.g., (2E,6R) and (2Z,6R)) is diastereomeric. Understanding the distinct properties and biological activities of each stereoisomer is crucial for applications in fields such as pharmacology and fragrance chemistry, where stereochemistry often dictates efficacy and sensory perception.

Below is a diagram illustrating the relationships between the four stereoisomers.

stereoisomers cluster_E (E)-Isomers cluster_Z (Z)-Isomers E_R (2E, 6R) E_S (2E, 6S) E_R->E_S Enantiomers Z_R (2Z, 6R) E_R->Z_R Diastereomers Z_S (2Z, 6S) E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Figure 1: Stereoisomeric relationships of 2,6-dimethyloct-2-ene.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,6-Dimethyloct-2-ene (Isomeric Mixture and Computed Values)

PropertyValue (Isomeric Mixture)Computed Value (PubChem)Reference(s)
Molecular Formula C₁₀H₂₀C₁₀H₂₀[1][2][3]
Molar Mass 140.27 g/mol 140.27 g/mol [1][2][3]
Boiling Point 163 °C (at 760 mmHg)Not Available[4]
Density 0.746 g/mLNot Available[4]
Refractive Index 1.425Not Available[4]
XLogP3-AA Not Available4.6[2][3]

It is expected that the boiling points, densities, and refractive indices of the four stereoisomers will be very similar.[4] However, the enantiomeric pairs will exhibit optical activity of equal magnitude but opposite direction. The specific rotation for each enantiomeric pair has not been experimentally determined.

Synthesis of Stereoisomers

A specific, documented stereoselective synthesis for each of the four stereoisomers of 2,6-dimethyloct-2-ene is not available. However, a plausible synthetic strategy can be devised based on established methods for the stereoselective synthesis of the chiral center and the E/Z double bond. The synthesis of the closely related chiral monoterpene, citronellal, from geraniol provides a strong precedent for establishing the stereochemistry at the C6 position.[5][6][7][8][9]

The proposed synthetic workflow involves two key stages:

  • Enantioselective reduction to establish the (R) or (S) configuration at C6.

  • Stereoselective olefination to form the (E) or (Z) double bond at C2.

synthesis_workflow cluster_chiral_synthesis Chiral Center Synthesis cluster_olefination Olefin Synthesis Geraniol Geraniol Citral (E/Z)-Citral Geraniol->Citral Oxidation R_Citronellal (R)-Citronellal Citral->R_Citronellal Enantioselective Reduction (e.g., OYE2) S_Citronellal (S)-Citronellal Citral->S_Citronellal Enantioselective Reduction (e.g., GluER) R_Aldehyde (R)-Aldehyde Intermediate R_Citronellal->R_Aldehyde Modification S_Aldehyde (S)-Aldehyde Intermediate S_Citronellal->S_Aldehyde Modification RE_Isomer (2E, 6R)-Isomer R_Aldehyde->RE_Isomer Wittig/HWE (E-selective) RZ_Isomer (2Z, 6R)-Isomer R_Aldehyde->RZ_Isomer Wittig/Julia (Z-selective) SE_Isomer (2E, 6S)-Isomer S_Aldehyde->SE_Isomer Wittig/HWE (E-selective) SZ_Isomer (2Z, 6S)-Isomer S_Aldehyde->SZ_Isomer Wittig/Julia (Z-selective)

Figure 2: Proposed synthetic workflow for the stereoisomers of 2,6-dimethyloct-2-ene.
Experimental Protocols (Proposed)

Protocol 3.1.1: Synthesis of (R)- and (S)-Citronellal from Geraniol (Analogous)

This protocol is adapted from the bienzymatic cascade synthesis of citronellal.[5][6][7][8][9]

  • Oxidation of Geraniol to Citral: Geraniol is oxidized to a mixture of (E)- and (Z)-citral using a copper radical oxidase (e.g., CgrAlcOx).

  • Enantioselective Reduction to (R)-Citronellal: The resulting citral mixture is reduced using an ene reductase (e.g., OYE2 from Saccharomyces cerevisiae) to yield (R)-citronellal with high enantiomeric excess.

  • Enantioselective Reduction to (S)-Citronellal: Alternatively, a different ene reductase (e.g., GluER) can be used to produce (S)-citronellal.

  • Purification: The resulting citronellal enantiomer is purified by column chromatography.

Protocol 3.1.2: Stereoselective Olefination to form 2,6-dimethyloct-2-ene

The chiral aldehyde (R- or S-citronellal) would first be modified to the corresponding ketone (6-methylheptan-2-one). This ketone would then undergo a stereoselective olefination.

  • For (E)-Isomers (Wittig or Horner-Wadsworth-Emmons Reaction):

    • The chiral ketone is reacted with a stabilized ylide (e.g., derived from a phosphonate ester) under conditions that favor the formation of the thermodynamically more stable (E)-alkene.

  • For (Z)-Isomers (Julia-Kocienski or Still-Gennari Olefination):

    • The chiral ketone is reacted with an appropriate sulfone (for Julia-Kocienski) or phosphonate (for Still-Gennari) under conditions optimized for the kinetic formation of the (Z)-alkene.[10]

Separation and Analysis

The separation of the four stereoisomers of 2,6-dimethyloct-2-ene requires a combination of chromatographic techniques. The diastereomers ((E) vs (Z)) can often be separated by standard chromatography, while the enantiomers require a chiral stationary phase.

separation_workflow Mixture Mixture of 4 Stereoisomers Diastereomer_Sep Diastereomer Separation (e.g., Achiral GC or HPLC) Mixture->Diastereomer_Sep E_Enantiomers Mixture of (2E, 6R) and (2E, 6S) Diastereomer_Sep->E_Enantiomers Z_Enantiomers Mixture of (2Z, 6R) and (2Z, 6S) Diastereomer_Sep->Z_Enantiomers Chiral_Sep_E Enantiomer Separation (Chiral GC or HPLC) E_Enantiomers->Chiral_Sep_E Chiral_Sep_Z Enantiomer Separation (Chiral GC or HPLC) Z_Enantiomers->Chiral_Sep_Z E_R (2E, 6R) Chiral_Sep_E->E_R E_S (2E, 6S) Chiral_Sep_E->E_S Z_R (2Z, 6R) Chiral_Sep_Z->Z_R Z_S (2Z, 6S) Chiral_Sep_Z->Z_S

Figure 3: General workflow for the separation of the stereoisomers of 2,6-dimethyloct-2-ene.
Experimental Protocols

Protocol 4.1.1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a general method for the analysis of chiral terpenes and can be adapted for 2,6-dimethyloct-2-ene.[11][12]

  • Sample Preparation: Dilute the sample mixture in a suitable solvent (e.g., hexane or methanol).

  • GC Column: Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Cyclodex-B).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at a suitable temperature (e.g., 75 °C), hold for a period to separate volatile components, then ramp the temperature to a higher value (e.g., 230 °C) to elute all compounds. The specific ramp rate and hold times will need to be optimized.

  • MS Detection: Use a mass spectrometer in full scan mode to identify the peaks based on their mass spectra. The NIST library can be used for spectral matching.[13]

Protocol 4.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy for E/Z Isomer Identification

¹H and ¹³C NMR spectroscopy can be used to distinguish between the (E) and (Z) diastereomers. The chemical shifts of the protons and carbons around the double bond will differ.[1][14][15][16]

  • Sample Preparation: Dissolve a purified sample of the diastereomeric mixture or individual isomers in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR:

    • The chemical shift of the vinylic proton at C3 is expected to be different for the (E) and (Z) isomers.

    • The coupling constants between the protons on C3 and C4 will also differ.

    • Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of the substituents on the double bond, confirming the E/Z configuration.

  • ¹³C NMR:

    • The chemical shifts of the carbons of the double bond (C2 and C3) and the allylic carbons will be different for the (E) and (Z) isomers.

Protocol 4.1.3: Optical Rotation Measurement

This is a standard procedure to determine the optical activity of the purified enantiomers.

  • Sample Preparation: Prepare a solution of the purified enantiomer of known concentration in a suitable solvent.

  • Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).

  • Measurement:

    • Zero the instrument with the pure solvent.

    • Measure the observed rotation of the sample solution.

    • Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activities or involvement in signaling pathways of the individual stereoisomers of 2,6-dimethyloct-2-ene. Given that stereochemistry is a critical determinant of biological function for many terpenes, it is plausible that the four stereoisomers of 2,6-dimethyloct-2-ene will exhibit different biological effects. Further research is required to elucidate their potential pharmacological or physiological roles.

Conclusion

The four stereoisomers of 2,6-dimethyloct-2-ene represent distinct chemical entities with potentially unique properties and biological activities. While specific experimental data for these compounds are limited, this guide provides a framework for their synthesis, separation, and characterization based on established chemical principles and analogous compounds. The detailed protocols and workflows presented herein offer a starting point for researchers interested in exploring the potential of these stereoisomers in various scientific and industrial applications. Further investigation is warranted to fully characterize each isomer and to uncover their potential roles in drug development and other fields.

References

An In-depth Technical Guide to 8,8-Dimethoxy-2,6-dimethyloct-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8-Dimethoxy-2,6-dimethyloct-2-ene, a monoterpenoid derivative, is a compound of interest in the fields of organic synthesis and fragrance chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and characterization. While specific pharmacological data for this compound is limited, we will explore the broader context of terpenoids and their known interactions with biological signaling pathways, offering insights into potential areas of investigation for drug development professionals.

Chemical Identity and Synonyms

The compound with the IUPAC name This compound is more commonly known by its synonym, citronellal dimethyl acetal .

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms Citronellal dimethyl acetal, 3,7-Dimethyl-6-octenal dimethyl acetal, 2-Octene, 8,8-dimethoxy-2,6-dimethyl-
CAS Number 923-69-3
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

Table 2: Physicochemical Data

PropertyValueReference
Appearance Colorless to pale yellow liquid[1]
Boiling Point 246-247 °C at 760 mmHg[1]
Flash Point 72.2 °C (162 °F)[1]
Density 0.857 g/cm³[2]
Refractive Index 1.435[2]
Solubility Soluble in alcohol; insoluble in water[1]

Experimental Protocols

Synthesis of this compound (Citronellal Dimethyl Acetal)

A common method for the synthesis of acetals is the acid-catalyzed reaction of an aldehyde or ketone with an alcohol. The following protocol is adapted from a procedure for the synthesis of citronellal dimethyl acetal using gaseous HCl as a catalyst to minimize side reactions like cyclization.[3]

Materials:

  • Citronellal (10 mL)

  • Absolute methanol (20 mL)

  • Anhydrous Calcium Chloride (CaCl₂) (2 g)

  • Gaseous Hydrogen Chloride (HCl)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Drying tube

  • pH indicator paper or pH meter

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, add citronellal (10 mL), absolute methanol (20 mL), and anhydrous CaCl₂ (2 g).

  • At room temperature, bubble gaseous HCl through the mixture at a flow rate of approximately 12 mL/minute until the pH of the mixture reaches 2-3.

  • Seal the flask and stir the reaction mixture at 30°C for 48 hours. The progress of the reaction can be monitored by taking samples at intervals (e.g., 12, 24, and 48 hours) and analyzing them by gas chromatography (GC).

  • Upon completion of the reaction, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure (e.g., 5 cmHg) to yield pure this compound.[3]

Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for assessing the purity of the synthesized product and confirming its molecular weight. The mass spectrum of the related citral diethyl acetal shows a molecular ion peak, which can be expected for this compound as well.[4]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-O-C stretching of the acetal group (typically in the 1050-1150 cm⁻¹ region) and the C=C stretching of the alkene group (around 1670 cm⁻¹). The absence of a strong carbonyl (C=O) peak from the starting citronellal (around 1720 cm⁻¹) indicates the completion of the reaction.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a crucial tool for structural elucidation. For the closely related hydroxycitronellal dimethyl acetal, characteristic peaks for the methoxy groups appear around 3.50 ppm, and the methine proton of the acetal group is observed around 4.19 ppm.[1] Similar shifts would be expected for the title compound, along with signals corresponding to the olefinic and aliphatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methoxy carbons and the acetal carbon, in addition to the signals for the olefinic and aliphatic carbons.

Potential Applications and Signaling Pathways

While specific biological activities of this compound are not extensively documented, its structural class, terpenoids, is a rich source of bioactive molecules with significant potential in drug discovery.[6] Terpenoids are known to modulate various signaling pathways involved in inflammation, cancer, and neurological disorders.[7][8][9]

General Terpenoid Signaling Pathway Involvement

Many terpenes and their derivatives have been shown to exert their effects by modulating key inflammatory and cell survival pathways. A representative signaling pathway often affected by terpenoids is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Terpenoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocates Nucleus Nucleus NFkB_active->Nucleus DNA DNA NFkB_active->DNA Binds Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammation Transcription Terpenoid Terpenoid Derivative (e.g., 8,8-Dimethoxy-2,6- dimethyloct-2-ene) Terpenoid->IKK Inhibits

Caption: General NF-κB signaling pathway and a potential point of inhibition by terpenoid derivatives.

This diagram illustrates how pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway, leading to the transcription of inflammatory genes. Many terpenoids have been shown to inhibit this pathway, often by targeting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This anti-inflammatory action makes terpenoids an interesting class of compounds for the development of new therapeutics.

Experimental Workflow Visualization

The synthesis and characterization of this compound follow a logical experimental workflow.

Synthesis_Workflow Start Start: Citronellal & Methanol Reaction Acid-Catalyzed Acetalization (gaseous HCl, 30°C, 48h) Start->Reaction Workup Reaction Workup (Neutralization, Extraction, Drying) Reaction->Workup Purification Purification (Fractional Distillation) Workup->Purification Product Pure Product: 8,8-Dimethoxy-2,6- dimethyloct-2-ene Purification->Product Characterization Characterization Product->Characterization GCMS GC-MS Characterization->GCMS IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy (¹H & ¹³C) Characterization->NMR

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound, or citronellal dimethyl acetal, is a readily synthesizable monoterpenoid derivative. This guide has provided essential information on its identity, properties, and a detailed experimental protocol for its preparation and characterization. While direct pharmacological applications are yet to be extensively explored, the broader class of terpenoids demonstrates significant biological activity, particularly in modulating inflammatory signaling pathways. This suggests that this compound and similar structures could be valuable starting points for further investigation in the field of drug discovery and development. The provided experimental workflows and pathway diagrams serve as a foundational resource for researchers embarking on the study of this and related compounds.

References

Navigating the Safety Profile of 8,8-Dimethoxy-2,6-dimethyloct-2-ene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

While a definitive GHS classification for 8,8-Dimethoxy-2,6-dimethyloct-2-ene is not established, analogous compounds suggest potential hazards. Based on the available data for similar molecules, a potential GHS classification could include the following:

Table 1: Potential GHS Classification

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

This classification is extrapolated from data on related compounds and should be confirmed with experimental data.

Toxicological Profile

Comprehensive toxicological data for this compound has not been thoroughly investigated. The following table summarizes toxicological data for a related compound, highlighting the need for caution.

Table 2: Ecotoxicity Data for a Structurally Related Compound

TestSpeciesEndpointValueExposure TimeGuideline
Acute immobilisationDaphnia magna (Water flea)EC5038 mg/l48 hOECD Test Guideline 202
Growth inhibitionDesmodesmus subspicatus (green algae)EC5080 mg/l72 hOECD Test Guideline 201

No data is available regarding acute oral, dermal, or inhalation toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for this compound itself.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available. However, the ecotoxicity data for a related compound references standard OECD guidelines, which provide detailed methodologies.

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test exposes daphnids to the test substance at a range of concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50, the concentration that immobilizes 50% of the daphnids, is then determined.

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This method exposes a population of exponentially growing green algae to the test substance in a nutrient-rich medium over 72 hours. The inhibition of growth is measured by the reduction in biomass and/or growth rate relative to control cultures. The EC50 for growth inhibition is calculated.

Handling, Storage, and First Aid

Given the potential hazards, the following handling, storage, and first aid procedures are recommended.

Table 3: Handling, Storage, and Personal Protective Equipment (PPE)

AspectRecommendation
Handling Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
Storage Store in a well-ventilated place. Keep cool.
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166 or NIOSH (US) standards.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator may be required.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Logical Workflow for Hazard Response

The following diagram illustrates a logical workflow for responding to a potential exposure or incident involving a hazardous chemical like this compound, based on its potential GHS classification.

Hazard_Response_Workflow cluster_incident Incident Occurs cluster_assessment Immediate Assessment cluster_action First Aid & Response cluster_evaluation Medical Evaluation Incident Potential Exposure (Skin/Eye Contact) Assess_Skin Assess Skin Contact Incident->Assess_Skin If on Skin Assess_Eye Assess Eye Contact Incident->Assess_Eye If in Eyes Skin_Action Wash with Soap & Water Remove Contaminated Clothing Assess_Skin->Skin_Action Eye_Action Rinse with Water Remove Contact Lenses Assess_Eye->Eye_Action Medical_Advice_Skin Seek Medical Advice if Irritation Persists Skin_Action->Medical_Advice_Skin Medical_Advice_Eye Seek Medical Advice if Irritation Persists Eye_Action->Medical_Advice_Eye

Caption: Logical workflow for responding to skin or eye contact with a hazardous substance.

Conclusion

While specific safety and toxicological data for this compound are currently lacking, a precautionary approach is warranted based on information available for structurally similar compounds. Researchers and drug development professionals should handle this compound with care, utilizing appropriate personal protective equipment and adhering to safe laboratory practices. Further investigation into the specific toxicological properties of this compound is necessary to establish a definitive safety profile.

Methodological & Application

Application Notes and Protocols: Reaction Mechanisms Involving 8,8-Dimethoxy-2,6-dimethyloct-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of key reaction mechanisms involving 8,8-dimethoxy-2,6-dimethyloct-2-ene, a versatile acyclic monoterpenoid derivative. This document details experimental protocols and presents quantitative data for several synthetically important transformations, including acid-catalyzed hydrolysis and subsequent intramolecular Prins cyclization, selective ozonolysis, allylic oxidation, and epoxidation. The information herein is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this compound as a building block for more complex molecular architectures.

Introduction

This compound, also known as citronellal dimethyl acetal, is a protected form of citronellal, a naturally occurring monoterpenoid aldehyde. The acetal functionality serves as a protective group for the aldehyde, allowing for selective reactions at the trisubstituted alkene. This document outlines protocols for the transformation of this versatile starting material, providing a foundation for the synthesis of a variety of derivatives, including those with potential applications in fragrance, agrochemicals, and pharmaceuticals.

Acid-Catalyzed Hydrolysis and Intramolecular Prins Cyclization

The dimethyl acetal of citronellal can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then undergo an intramolecular ene reaction, specifically a Prins cyclization, to yield isopulegol isomers. This transformation is a key step in the synthesis of menthol and other p-menthane derivatives. The reaction is typically catalyzed by Brønsted or Lewis acids.

Data Presentation
CatalystSolventTemperature (°C)Time (h)Conversion (%)Isopulegol Selectivity (%)Reference
Al-TUD-1Toluene806~30>95[1]
Zr-TUD-1Toluene806~20>95[1]
Al-Zr-TUD-1 (1:3)Toluene806~60>95[1]
25% WO3/Al2O3/SiO2Not SpecifiedNot Specified249097
ZSM-5Not SpecifiedNot Specified385.182

Note: The data presented is for the cyclization of citronellal, the hydrolyzed product of this compound. The acetal hydrolysis is assumed to be a rapid preceding step under the acidic reaction conditions.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Toluene (or other suitable solvent)

  • Acid catalyst (e.g., Al-Zr-TUD-1, 50 mg per 4 mmol of substrate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound in toluene, add the acid catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 6-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isopulegol isomers.

Diagrams

Prins_Cyclization cluster_hydrolysis Step 1: Acid-Catalyzed Hydrolysis cluster_cyclization Step 2: Intramolecular Prins Cyclization start This compound protonation Protonation of a methoxy group start->protonation H+ loss_meoh Loss of Methanol protonation->loss_meoh hemiacetal Hemiacetal intermediate loss_meoh->hemiacetal +H2O citronellal Citronellal hemiacetal->citronellal -MeOH, -H+ citronellal2 Citronellal protonated_aldehyde Protonated Aldehyde citronellal2->protonated_aldehyde H+ cyclization Intramolecular Ene Reaction protonated_aldehyde->cyclization carbocation Tertiary Carbocation cyclization->carbocation deprotonation Deprotonation carbocation->deprotonation isopulegol Isopulegol deprotonation->isopulegol -H+

Caption: Acid-catalyzed hydrolysis followed by Prins cyclization.

Selective Ozonolysis

Ozonolysis of this compound allows for the selective cleavage of the carbon-carbon double bond. The acetal group is stable under typical ozonolysis conditions, leading to the formation of 4,4-dimethoxy-2-methylpentanal. A reductive work-up is employed to obtain the aldehyde product directly.

Data Presentation
SubstrateSolventWork-upProductYield (%)Reference
Citronellal ethylene acetalCH2Cl2/MeOHMe2S5-(1,3-dioxolan-2-yl)-4-methyl-1-pentanal40-80

Note: Data is for the closely related citronellal ethylene acetal. Yields for the dimethyl acetal are expected to be in a similar range.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ozone (O₃)

  • Dimethyl sulfide (DMS) or Zinc dust/Acetic acid

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a mixture of dichloromethane and methanol (e.g., 2:1 v/v) in a three-necked flask equipped with a gas inlet tube and a gas outlet connected to a trap.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add the reducing agent (e.g., dimethyl sulfide, 1.5 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 4,4-dimethoxy-2-methylpentanal.

Diagrams

Ozonolysis_Workflow start This compound ozonolysis Ozonolysis (O3, CH2Cl2/MeOH, -78 °C) start->ozonolysis molozonide Primary Ozonide (Molozonide) ozonolysis->molozonide ozonide Secondary Ozonide molozonide->ozonide workup Reductive Work-up (e.g., DMS) ozonide->workup product 4,4-Dimethoxy-2-methylpentanal workup->product byproduct Acetone workup->byproduct Allylic_Oxidation start This compound ene_reaction Ene Reaction with SeO2 start->ene_reaction intermediate1 Allylic Seleninic Acid ene_reaction->intermediate1 rearrangement [2,3]-Sigmatropic Rearrangement intermediate1->rearrangement intermediate2 Selenium(II) Ester rearrangement->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis product (E)-8,8-Dimethoxy-2,6- dimethyloct-2-en-1-ol hydrolysis->product Epoxidation_Mechanism start This compound + m-CPBA transition_state Concerted Transition State ('Butterfly Mechanism') start->transition_state product 2-(3,3-dimethyloxiran-2-yl)-6,6-dimethoxy- 2-methylhexane + m-Chlorobenzoic Acid transition_state->product

References

Application Notes and Protocols: 8,8-Dimethoxy-2,6-dimethyloct-2-ene in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8-Dimethoxy-2,6-dimethyloct-2-ene is a synthetic aroma chemical with potential applications in fragrance compositions. As an acetal, it is derived from the corresponding aldehyde, 2,6-dimethyloct-2-enal, which is a structural isomer of the well-known fragrance ingredient citronellal. The formation of the dimethyl acetal significantly enhances the stability of the molecule, particularly in alkaline media, making it suitable for a wide range of product applications. This document provides detailed application notes and protocols for the use of this compound in fragrance chemistry, based on the known properties of structurally related compounds.

Olfactory Profile

The olfactory profile of this compound is not extensively documented in publicly available literature. However, based on its structure and the known characteristics of similar aroma chemicals like citronellal dimethyl acetal and hydroxycitronellal dimethyl acetal, a predicted scent profile can be described.

Predicted Olfactory Characteristics:

  • Primary Notes: Fresh, citrus (lemon-like), and green.

  • Secondary Notes: Mildly floral with waxy and rosy undertones.

  • Overall Impression: A clean, fresh, and slightly sweet citrus-green aroma with improved stability and a softer profile compared to its parent aldehyde. The acetal structure likely mellows the harshness often associated with aldehydes, resulting in a smoother and more natural scent impression.[1]

Applications in Fragrance Chemistry

The stability and olfactory profile of this compound make it a versatile ingredient for various fragrance applications.

  • Functional Fragrances: Due to its excellent stability in alkaline conditions, this ingredient is highly suitable for functional products such as soaps, detergents, and other household cleaners.[2][3]

  • Fine Fragrances: It can be used as a modifier in citrus and floral compositions, providing a long-lasting freshness and lift to the top and middle notes. It can blend well with other citrus, floral, and green notes.

  • Fixative: While not a primary fixative, its higher molecular weight and lower volatility compared to its parent aldehyde suggest it can contribute to the longevity of a fragrance. Hydroxycitronellal dimethyl acetal, a related compound, is noted to act as a fixative.[4]

Data Presentation

The following tables summarize key quantitative data for this compound and its structurally related compounds. Data for the target molecule is predicted based on these analogues.

Table 1: Physicochemical Properties

PropertyThis compound (Predicted)Citronellal Dimethyl AcetalHydroxycitronellal Dimethyl Acetal
Molecular Formula C₁₂H₂₄O₂C₁₂H₂₄O₂C₁₂H₂₆O₃
Molecular Weight 200.32 g/mol 200.32 g/mol [5]218.33 g/mol
Boiling Point ~246-247 °C @ 760 mmHg246-247 °C @ 760 mmHg[6]>100 °C (Flash Point)[2]
Vapor Pressure ~0.041 mmHg @ 25 °C0.041 mmHg @ 25 °C[6]Not available
LogP (o/w) ~3.43.423 (est)[6]1.762 (est)[2]

Table 2: Fragrance Properties and Usage Levels

PropertyThis compound (Predicted)CitronellalHydroxycitronellal Dimethyl Acetal
Odor Type Citrus, Green, Floral, WaxyAldehydic, Citrus, Fresh, Green[7]Floral, Green, Waxy, Rose, Muguet[2]
Odor Strength MediumMedium to Strong[7]Low[2]
Substantivity on Blotter >200 hours7 hours[8]400 hours[2]
Recommended Usage Level in Concentrate 0.5 - 8%0.03 - 2.1%[8]Up to 10%[3]
Stability Good in alkaline mediaUnstable in acid and base[9]Good in alkaline media[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of citronellal dimethyl acetal. The starting material would be 2,6-dimethyloct-2-enal.

Materials:

  • 2,6-dimethyloct-2-enal

  • Methanol (absolute)

  • Anhydrous Calcium Chloride (CaCl₂) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • HCl gas (optional, for pH adjustment)

  • Sodium bicarbonate solution (5%)

  • Hexane or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer and a condenser, combine 10 mL of 2,6-dimethyloct-2-enal, 20 mL of absolute methanol, and 2 g of anhydrous calcium chloride.[3]

  • Acid Catalysis: Slowly bubble HCl gas through the mixture with gentle stirring at room temperature until the pH of the solution reaches 2-3.[3] Alternatively, a catalytic amount of p-toluenesulfonic acid can be used.

  • Reaction: Stir the mixture at 30°C for 48 hours. Monitor the reaction progress by taking samples at intervals (e.g., 12, 24, and 48 hours) and analyzing them by GC-MS.[3]

  • Workup: After the reaction is complete, neutralize the mixture with a 5% sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane. Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[3]

Protocol 2: Olfactory Evaluation

Materials:

  • This compound (10% solution in ethanol)

  • Standard fragrance blotters

  • Panel of trained evaluators

Procedure:

  • Preparation: Dip a fragrance blotter into the 10% solution of this compound, ensuring about 1 cm of the blotter is saturated.

  • Initial Evaluation (Top Note): Immediately after dipping, allow the blotter to air for a few seconds to let the solvent evaporate slightly. Present the blotter to the evaluators and ask them to describe the initial scent impression.

  • Middle Note Evaluation: Evaluate the scent from the blotter again after 15-30 minutes to assess the evolution of the fragrance and the character of the middle notes.

  • Dry-Down Evaluation (Base Note): Evaluate the scent from the blotter after 2, 6, and 24 hours to determine the dry-down characteristics and the tenacity of the fragrance.

  • Data Collection: Record the descriptive terms used by the evaluators at each time point.

Protocol 3: Stability Testing in an Alkaline Medium (Soap Base)

Materials:

  • This compound

  • Unfragranced soap base (pH 9-10)

  • Control fragrance aldehyde (e.g., 2,6-dimethyloct-2-enal)

  • Glass jars with airtight lids

  • Oven

Procedure:

  • Sample Preparation: Prepare two batches of the soap base. In the first batch, incorporate this compound at a concentration of 1%. In the second batch, incorporate the control aldehyde at the same concentration.

  • Initial Evaluation: Evaluate the scent of both soap bases immediately after preparation.

  • Accelerated Aging: Store the sealed glass jars in an oven at 40°C for 4 weeks.

  • Weekly Evaluation: Once a week, remove the samples from the oven, allow them to cool to room temperature, and evaluate the scent intensity and character. Note any changes in color or consistency of the soap base.

  • Final Evaluation: After 4 weeks, perform a final olfactory evaluation and compare the stability of the acetal to the aldehyde.

Visualizations

Synthesis_Workflow Start Starting Materials (2,6-dimethyloct-2-enal, Methanol) Reaction Acetalization Reaction (Acid Catalyst, 30°C, 48h) Start->Reaction Mixing Workup Neutralization & Extraction (NaHCO3, Hexane) Reaction->Workup Quenching Purification Purification (Fractional Distillation) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

Fragrance_Pyramid cluster_Top Top Notes (Fresh, Citrus) cluster_Middle Middle Notes (Floral, Green) cluster_Base Base Notes (Woody, Musk) Bergamot Bergamot Lemon Lemon Jasmine Jasmine Lemon->Jasmine This compound This compound Rose Rose This compound->Rose enhances freshness Muguet Muguet This compound->Muguet provides lift White Musk White Musk Rose->White Musk Cedarwood Cedarwood Sandalwood Sandalwood

Caption: Proposed position in a citrus-floral fragrance pyramid.

References

Synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene, a dimethyl acetal derivative of potential interest in fragrance, flavor, and pharmaceutical research. The synthesis is based on the acid-catalyzed acetalization of the corresponding aldehyde, 2,6-dimethyloct-2-en-8-al, with methanol. This protocol is designed for researchers, scientists, and professionals in drug development, offering a clear, step-by-step guide to the synthesis, purification, and characterization of the target compound.

Introduction

Acetal functional groups are widely used as protecting groups for aldehydes and ketones in organic synthesis due to their stability under neutral and basic conditions, while being readily cleavable under acidic conditions.[1] The target molecule, this compound, is a dimethyl acetal of a terpenoid-like aldehyde. The synthesis of such acetals is typically achieved through the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst.[1][2] This protocol adapts a general and efficient method for dimethyl acetal formation using a catalytic amount of acid, which is a common and effective strategy for this type of transformation.[3][4][5]

Reaction Scheme

The synthesis of this compound proceeds via the acid-catalyzed reaction of 2,6-dimethyloct-2-en-8-al with methanol.

Starting Material: 2,6-dimethyloct-2-en-8-al Reagent: Methanol Catalyst: Hydrochloric Acid (catalytic amount) Product: this compound

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,6-dimethyloct-2-en-8-al≥95%Commercially Available
Methanol (anhydrous)ACS GradeStandard Supplier
Hydrochloric Acid (HCl)Concentrated (37%)Standard Supplier
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Diethyl EtherACS GradeStandard Supplier
HexaneACS GradeStandard Supplier
Ethyl AcetateACS GradeStandard Supplier

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethyloct-2-en-8-al (10.0 g, 64.8 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: To the stirred solution, add 2-3 drops of concentrated hydrochloric acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the resulting residue, add diethyl ether (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with diethyl ether (2 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 100% hexane).

  • Product Characterization: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary:

ParameterValue
Starting Aldehyde Mass10.0 g
Molar Mass of Aldehyde154.25 g/mol
Moles of Aldehyde64.8 mmol
Molar Mass of Product200.34 g/mol
Theoretical Yield12.98 g
Typical Experimental Yield 10.4 - 11.7 g (80-90%)
Purity (by GC-MS)>98%

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Aldehyde in Methanol catalyst Add Catalytic HCl start->catalyst react Stir at Room Temp. catalyst->react quench Neutralize with NaHCO3 react->quench evap1 Remove Methanol quench->evap1 extract Extract with Ether/Water evap1->extract dry Dry with MgSO4 & Filter extract->dry evap2 Concentrate dry->evap2 chrom Column Chromatography evap2->chrom char Characterization (NMR, MS) chrom->char product Pure Product char->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Organic solvents are flammable; avoid open flames and sparks.

Conclusion

This protocol outlines a reliable and efficient method for the synthesis of this compound. The procedure is based on well-established principles of acetal formation and can be readily implemented in a standard organic chemistry laboratory. The high yield and purity of the product make this protocol suitable for producing material for further research in various fields.

References

Application Notes and Protocols for the Analytical Detection of 8,8-Dimethoxy-2,6-dimethyloct-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8-Dimethoxy-2,6-dimethyloct-2-ene is a terpene derivative of interest in various fields, including fragrance, flavor, and potentially pharmaceutical research due to its structural similarity to biologically active molecules. Accurate and reliable analytical methods are crucial for its detection, quantification, and structural elucidation in diverse matrices. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with alternative detection methods, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and sensitive detection.

Application Note:

GC-MS provides a robust method for both qualitative identification and quantitative determination of this compound. The mass spectrometer allows for confident identification based on the compound's unique mass spectrum, while the gas chromatograph separates it from other components in the sample matrix. This method is applicable to various sample types, including essential oils, cosmetic formulations, and biological matrices, after appropriate sample preparation.

Quantitative Data Summary:

Based on typical performance for similar analytes such as fragrance allergens and terpenes, the following quantitative data can be expected for a validated GC-MS method.[1][2]

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (R²)> 0.995
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., hexane or methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.

  • Add an appropriate internal standard (e.g., 1,4-dibromobenzene) for quantitative analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a reference standard.

  • Quantitative Analysis: Construct a calibration curve using a series of standard solutions of known concentrations. Quantify the analyte in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration & IS Addition Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative ID Detection->Qualitative Quantitative Quantitative Analysis Detection->Quantitative

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV-absorbing chromophore in this compound, conventional HPLC with UV detection is not ideal. Alternative detection methods such as Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are recommended.

Application Note:

HPLC coupled with a universal detector like CAD or a specific detector like MS can be a valuable alternative to GC-MS, especially for less volatile matrices or when derivatization is not desirable. HPLC-MS offers high sensitivity and specificity, while HPLC-CAD provides a response proportional to the mass of the analyte, making it suitable for quantification without the need for a specific chromophore.

Quantitative Data Summary:

Expected quantitative data for an HPLC-CAD or HPLC-MS method would be comparable to or slightly less sensitive than GC-MS, depending on the ionization efficiency of the analyte.

ParameterExpected Value (HPLC-CAD/MS)
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Linearity (R²)> 0.99
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%
Experimental Protocol: HPLC-CAD Analysis

1. Sample Preparation:

  • Follow the same Liquid-Liquid Extraction procedure as described for GC-MS.

  • Ensure the final sample is dissolved in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

2. HPLC-CAD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 60% B, hold for 1 minute.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35°C.

    • Nebulizer Gas (Nitrogen) Pressure: 60 psi.

    • Data Collection Rate: 10 Hz.

3. Data Analysis:

  • Identify the analyte by its retention time compared to a reference standard.

  • Quantify using an external standard calibration curve.

Logical Relationship Diagram:

HPLC_Logic Analyte This compound Property Lacks Strong Chromophore Analyte->Property UV_Vis UV-Vis Detection Property->UV_Vis is unsuitable for Alternative_Detectors Alternative Detectors Property->Alternative_Detectors requires CAD Charged Aerosol Detector (CAD) Alternative_Detectors->CAD MS Mass Spectrometry (MS) Alternative_Detectors->MS

Caption: Decision logic for detector selection in HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.

Application Note:

Both ¹H and ¹³C NMR are invaluable for confirming the molecular structure of the analyte. ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to piece together the complete connectivity of the molecule.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

3. Data Analysis and Expected Spectra:

  • ¹H NMR: Expect signals in the olefinic region (around 5.0-5.5 ppm) for the C2-H, signals for the methoxy groups (around 3.3 ppm), and a complex set of signals in the aliphatic region (0.8-2.2 ppm) for the methyl and methylene protons.

  • ¹³C NMR: Expect signals for the two olefinic carbons, the carbon bearing the two methoxy groups (acetal carbon), the two methoxy carbons, and the various aliphatic carbons.

  • 2D NMR: Use COSY to establish proton-proton couplings, HSQC to correlate protons to their directly attached carbons, and HMBC to identify long-range proton-carbon correlations, which will confirm the overall structure.

Signaling Pathway Diagram (Conceptual):

NMR_Signaling cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR Structure Structural Elucidation H1_NMR->Structure Proton Environment C13_NMR ¹³C NMR C13_NMR->Structure Carbon Skeleton COSY COSY COSY->Structure ¹H-¹H Connectivity HSQC HSQC HSQC->Structure ¹H-¹³C Direct Correlation HMBC HMBC HMBC->Structure ¹H-¹³C Long-Range Correlation

Caption: Conceptual diagram of NMR techniques for structural elucidation.

References

Application Notes and Protocols: 8,8-Dimethoxy-2,6-dimethyloct-2-ene as a Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8-Dimethoxy-2,6-dimethyloct-2-ene is the dimethyl acetal derivative of the unsaturated aldehyde, 2,6-dimethyloct-2-en-8-al. In organic synthesis, the acetal functionality serves as a robust protecting group for aldehydes and ketones against a variety of reaction conditions, particularly those involving nucleophiles and bases.[1] This application note provides detailed protocols and data for the use of this compound as a means to protect the corresponding aldehyde, enabling selective transformations at other sites within a molecule.

The stability of acetals in neutral to strongly basic environments makes them invaluable in multi-step syntheses.[2] They are, however, readily cleaved under acidic conditions, allowing for the deprotection and regeneration of the carbonyl group when desired.[3][4] The presence of a carbon-carbon double bond in the backbone of this compound necessitates careful consideration of reaction conditions to avoid potential side reactions, such as isomerization.

Chemical Properties and Stability

The key feature of the this compound protecting group is its acetal nature, which renders the original carbonyl carbon electrophilically inactive. This protection strategy is effective under conditions that would otherwise lead to undesired reactions with an unprotected aldehyde.

Table 1: Stability of Dimethyl Acetal Protecting Groups

Reagent/ConditionStabilityCitation
Strong Bases (e.g., NaOH, NaH, organolithiums)Stable[1]
Nucleophiles (e.g., Grignard reagents, enolates)Stable[2]
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable[1]
Oxidizing Agents (e.g., PCC, PDC)Generally Stable[5]
Mild Aqueous AcidLabile[3][4]
Strong Aqueous AcidVery Labile[3][4]
Lewis AcidsCan promote cleavage[2]

Experimental Protocols

The following protocols are based on general procedures for the formation and cleavage of dimethyl acetals of unsaturated aldehydes. Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: Protection of 2,6-Dimethyloct-2-en-8-al as its Dimethyl Acetal

This procedure describes the conversion of the aldehyde to its corresponding dimethyl acetal, this compound. The use of trimethyl orthoformate serves as both a source of the methoxy groups and as a dehydrating agent to drive the reaction to completion.[3]

Materials:

  • 2,6-Dimethyloct-2-en-8-al

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Anhydrous sodium bicarbonate or triethylamine

  • Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2,6-dimethyloct-2-en-8-al (1 equivalent) in anhydrous methanol.

  • Add trimethyl orthoformate (1.2 - 1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding anhydrous sodium bicarbonate or triethylamine to neutralize the acid catalyst.

  • Remove the methanol and other volatiles under reduced pressure.

  • Dissolve the residue in an anhydrous organic solvent like diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel as needed.

Table 2: Typical Reaction Conditions for Dimethyl Acetal Formation

Aldehyde SubstrateReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Citation
Aromatic AldehydeMethanol, Trimethyl orthoformatep-TsOH (cat.)Methanol251-4>90General Protocol
α,β-Unsaturated AldehydeMethanol, Trimethyl orthoformateAmberlyst-15Methanol252-685-95[3]
Aliphatic AldehydeMethanol, Trimethyl orthoformateSc(OTf)₃ (cat.)Methanol0-250.5-3>95General Protocol
Protocol 2: Deprotection of this compound

This protocol describes the hydrolysis of the dimethyl acetal to regenerate the parent aldehyde, 2,6-dimethyloct-2-en-8-al. The use of a biphasic solvent system with a mild acid catalyst is common.[3]

Materials:

  • This compound

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Dilute aqueous acid (e.g., 1M HCl, acetic acid, or pyridinium p-toluenesulfonate - PPTS)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of acetone (or THF) and water.

  • Add a catalytic amount of a suitable acid (e.g., 1M HCl, acetic acid, or PPTS).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2,6-dimethyloct-2-en-8-al.

  • Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Table 3: Common Conditions for Dimethyl Acetal Deprotection

Acetal SubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Citation
Aromatic Dimethyl Acetal1M HCl (cat.)Acetone/H₂O251-3>90[3]
α,β-Unsaturated Dimethyl AcetalAcetic Acid/H₂OTHF25-402-880-95General Protocol
Aliphatic Dimethyl AcetalPPTS (cat.)Acetone/H₂O254-12>90General Protocol

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and a typical workflow for utilizing this compound as a protecting group.

Protection_Deprotection_Mechanism cluster_protection Protection cluster_deprotection Deprotection Aldehyde 2,6-Dimethyloct-2-en-8-al Reagents_P + 2 CH₃OH [H⁺] catalyst Aldehyde->Reagents_P Acetal This compound Reagents_P->Acetal Protected_Molecule This compound Reagents_D + H₂O [H⁺] catalyst Protected_Molecule->Reagents_D Deprotected_Aldehyde 2,6-Dimethyloct-2-en-8-al Reagents_D->Deprotected_Aldehyde

Caption: General scheme for the protection and deprotection of 2,6-dimethyloct-2-en-8-al.

Experimental_Workflow Start Start with 2,6-Dimethyloct-2-en-8-al Protection Protection Step (Protocol 1) Start->Protection Protected_Intermediate Isolate This compound Protection->Protected_Intermediate Further_Reaction Perform desired reaction on another functional group (e.g., Grignard, reduction) Protected_Intermediate->Further_Reaction Deprotection Deprotection Step (Protocol 2) Further_Reaction->Deprotection Final_Product Isolate final product with regenerated aldehyde Deprotection->Final_Product End End Final_Product->End

Caption: A typical experimental workflow utilizing the acetal protecting group strategy.

Logical Relationships and Considerations

The successful application of this compound as a protecting group hinges on several key considerations.

Logical_Considerations Protecting_Group This compound Stability Stable to Base and Nucleophiles Protecting_Group->Stability Advantage Lability Labile to Acid Protecting_Group->Lability Enables Deprotection Orthogonality Orthogonal to other acid-labile groups? Lability->Orthogonality Consider Isomerization Potential for double bond isomerization under acidic conditions Lability->Isomerization Caution

Caption: Key considerations for using this compound as a protecting group.

Conclusion

This compound is a suitable protecting group for the corresponding unsaturated aldehyde, 2,6-dimethyloct-2-en-8-al, in syntheses requiring tolerance to basic and nucleophilic conditions. The provided protocols offer a starting point for the protection and deprotection steps. Careful selection of reaction conditions, particularly during deprotection, is crucial to ensure high yields and to avoid potential isomerization of the double bond. As with any protecting group strategy, empirical optimization for the specific molecular context is highly recommended.

References

Application Notes and Protocols: Use of 2,6-Dimethyloct-2-ene Derivatives in Copolymerization with Styrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of copolymers of styrene and 2,6-dimethyloct-2-ene derivatives. Given the limited direct literature on the copolymerization of 2,6-dimethyloct-2-ene derivatives with styrene, this document leverages established protocols for structurally similar acyclic terpenes, such as β-myrcene and β-ocimene, as a predictive framework.

Introduction

The copolymerization of styrene with bio-based monomers, such as terpenes, is a burgeoning field of research. These copolymers are of significant interest as they combine the desirable properties of polystyrene, such as rigidity and processability, with the unique characteristics imparted by the terpene comonomer, including flexibility, a lower glass transition temperature, and potential biocompatibility. 2,6-Dimethyloct-2-ene, an acyclic terpene, and its derivatives are promising candidates for creating novel copolymers with tailored properties for a range of applications, from advanced elastomers to biomedical materials.[1] Terpene-based polymers have shown potential in biomedical applications due to their biocompatibility and biodegradability, making them suitable for use in drug delivery and tissue engineering.[2][3][4]

Data Presentation

The following tables summarize key quantitative data from studies on the copolymerization of styrene with analogous terpene monomers. This data can be used as a reference for predicting the behavior of copolymers containing 2,6-dimethyloct-2-ene derivatives.

Table 1: Reactivity Ratios for Styrene (M1) and Terpene (M2) Copolymerization

Terpene (M2)Polymerization Methodr1 (Styrene)r2 (Terpene)r1 * r2Copolymer TypeReference
β-MyrceneAnionic3.18 ± 0.650.12 ± 0.0030.38Random/Blocky[5]
β-MyrceneAnionic3.32 ± 0.680.10 ± 0.0040.33Random/Blocky[5]
β-MyrceneCationic---Random[6]
β-OcimeneCoordination---Blocky[7][8]

Note: Reactivity ratios indicate the preference of a growing polymer chain to add a monomer of the same type or the other monomer. For styrene (r1) and β-myrcene (r2), r1 > 1 and r2 < 1 suggests that the growing chain with a styrene end unit prefers to add another styrene monomer, while a chain ending in myrcene is more likely to add a styrene monomer. The product r1*r2 being less than 1 indicates a tendency towards alternation, though the disparity in r1 and r2 values suggests that blocks of styrene may form.

Table 2: Thermal Properties of Styrene-Terpene Copolymers

Terpene ComonomerTerpene Content (mol%)Glass Transition Temperature (Tg, °C)Reference
β-Myrcene38-4.8[7]
β-Myrcene965.3[7]
β-Ocimene2263.7[7]
β-Ocimene777.4[7]
Polystyrene (reference)0~100[9]

Note: The glass transition temperature (Tg) of the copolymers is highly dependent on the terpene content. Increasing the incorporation of the terpene monomer generally leads to a decrease in the Tg, indicating a more flexible material.

Experimental Protocols

The following are detailed protocols for the free-radical and anionic copolymerization of styrene with a 2,6-dimethyloct-2-ene derivative, adapted from established procedures for similar terpenes.

Protocol 1: Free-Radical Copolymerization in Solution

This protocol is based on general free-radical polymerization techniques for styrene and terpene comonomers.

Materials:

  • Styrene (inhibitor removed)

  • 2,6-dimethyloct-2-ene derivative

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)

  • Toluene (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hot plate

  • Vacuum line

Procedure:

  • Monomer and Solvent Preparation:

    • Remove the inhibitor from styrene by passing it through a column of basic alumina.

    • Ensure the 2,6-dimethyloct-2-ene derivative is free of impurities.

    • Degas all monomers and the solvent by bubbling with nitrogen for at least 30 minutes.

  • Reaction Setup:

    • Assemble a Schlenk flask with a condenser and a magnetic stir bar.

    • Flame-dry the glassware under vacuum and backfill with nitrogen.

    • In a typical experiment, charge the flask with the desired molar ratio of styrene and the 2,6-dimethyloct-2-ene derivative in toluene. A common starting point is a 1:1 molar ratio.

    • Add the initiator (e.g., AIBN, typically 1 mol% with respect to the total monomer concentration).

  • Polymerization:

    • Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere with constant stirring.[10]

    • Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion via techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

    • To obtain low conversion copolymers for reactivity ratio determination, stop the reaction at 5-10% conversion.[10] For higher molecular weight polymers, allow the reaction to proceed for several hours.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the copolymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, while stirring.

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., chloroform or THF) and re-precipitate it in methanol to remove unreacted monomers and low molecular weight oligomers.

    • Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anionic Copolymerization

This protocol is adapted from methods used for the anionic copolymerization of styrene and β-myrcene and is suitable for achieving more controlled polymer architectures.[5]

Materials:

  • Styrene (rigorously purified)

  • 2,6-dimethyloct-2-ene derivative (rigorously purified)

  • Cyclohexane or Toluene (anhydrous, freshly distilled)

  • sec-Butyllithium (sec-BuLi) solution in hexane (concentration determined by titration)

  • Methanol (anhydrous)

  • Argon gas (high purity)

  • Schlenk line and associated glassware

  • Syringes and cannulas

Procedure:

  • Purification of Reagents:

    • Styrene and the 2,6-dimethyloct-2-ene derivative must be meticulously purified to remove any protic impurities. This typically involves stirring over calcium hydride followed by vacuum distillation.

    • The solvent must be purified by distillation over a suitable drying agent (e.g., sodium/benzophenone ketyl).

  • Reaction Setup:

    • All glassware must be rigorously cleaned and flame-dried under high vacuum.

    • The reaction is carried out under an inert atmosphere of argon using Schlenk line techniques.

    • Add the purified solvent to the reaction flask via cannula transfer.

  • Polymerization:

    • Add the desired amount of purified styrene to the reaction flask.

    • Initiate the polymerization by adding a calculated amount of sec-BuLi solution via syringe. The solution should turn a characteristic orange-red color, indicating the formation of polystyryllithium living anions.

    • Allow the styrene to polymerize to completion. The progress can be monitored by the disappearance of the monomer.

    • Once the styrene polymerization is complete, add the purified 2,6-dimethyloct-2-ene derivative to the living polymer solution via cannula.

    • Allow the copolymerization to proceed. The reaction time will depend on the desired block length and reaction temperature.

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.

    • Precipitate the copolymer in a large excess of methanol.

    • Filter and dry the polymer as described in Protocol 1.

Mandatory Visualizations

Experimental_Workflow_Free_Radical_Copolymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Prep Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Schlenk Flask, N2) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Degassing Solvent_Prep->Reaction_Setup Initiator_Addition Initiator Addition (AIBN/BPO) Reaction_Setup->Initiator_Addition Polymerization Polymerization (60-80 °C) Initiator_Addition->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mw, PDI) Drying->GPC NMR NMR (Composition) Drying->NMR DSC DSC (Tg) Drying->DSC

Caption: Workflow for free-radical copolymerization of styrene and a terpene derivative.

Biomedical_Application_Concept cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation cluster_application Biomedical Application Styrene Styrene Copolymerization Copolymerization Styrene->Copolymerization Terpene 2,6-Dimethyloct-2-ene Derivative Terpene->Copolymerization Copolymer Poly(styrene-co-terpene) Copolymerization->Copolymer Nanoprecipitation Nanoprecipitation/ Self-Assembly Copolymer->Nanoprecipitation Drug Therapeutic Agent Drug->Nanoprecipitation Drug_Loaded_NP Drug-Loaded Nanoparticle Nanoprecipitation->Drug_Loaded_NP Administration Systemic Administration Drug_Loaded_NP->Administration Target_Cell Target Cell Administration->Target_Cell Drug_Release Controlled Drug Release Target_Cell->Drug_Release

Caption: Conceptual workflow for the use of styrene-terpene copolymers in drug delivery.

References

Application Notes and Protocols for 2,6-dimethyl-7-octen-2,6-diol as a Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

A review of publicly available data indicates that while 2,6-dimethyl-7-octen-2,6-diol is cited as a potential surfactant and emulsifier in chemical databases, detailed industrial application notes, quantitative performance data, and standardized experimental protocols for its use in this capacity are not extensively documented in scientific literature or commercial publications. This document summarizes the available information and provides a general framework for its potential evaluation.

Chemical and Physical Properties

2,6-dimethyl-7-octen-2,6-diol is a tertiary alcohol.[1][2] Its structure, featuring both hydrophobic (dimethyl octene chain) and hydrophilic (two hydroxyl groups) moieties, suggests potential surface-active properties. A summary of its known physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,6-dimethyl-7-octen-2,6-diol

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[2][3][4]
Molecular Weight 172.27 g/mol [4]
Appearance Solid[2]
Water Solubility 3.28 g/L (Predicted)[1]
logP 1.65 (Predicted)[1]
Polar Surface Area 40.46 Ų (Predicted)[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Potential Industrial Applications as a Surfactant

While specific industrial applications are not detailed in the available literature, its classification as a surfactant and emulsifier suggests potential utility in various sectors.[1] Based on the properties of similar diol-type nonionic surfactants, potential applications could include:

  • Agrochemicals: As a dispersing agent or emulsifier in pesticide and herbicide formulations to improve the stability and efficacy of the active ingredients.

  • Coatings and Inks: To aid in pigment dispersion, improve wetting of surfaces, and control foam.

  • Cleaning Products: As a component in household and industrial cleaners for its potential detergency and emulsifying properties.

  • Personal Care and Cosmetics: As an emulsifier in creams and lotions, although its primary documented use in this sector is as a fragrance ingredient under the name dihydromyrcenol (for the related compound 2,6-dimethyl-7-octen-2-ol).

It is important to note that these are hypothesized applications based on the chemical structure and general classification. Experimental validation is required to determine its suitability and performance in these or any other applications.

Experimental Protocols for Surfactant Evaluation

Given the lack of specific protocols for 2,6-dimethyl-7-octen-2,6-diol, standard methods for characterizing new surfactants should be employed. A general workflow for such an evaluation is outlined below.

Workflow for Evaluating a Novel Surfactant

G A Synthesis and Purification of 2,6-dimethyl-7-octen-2,6-diol B Physicochemical Characterization (Purity, Structure Confirmation) A->B C Determination of Critical Micelle Concentration (CMC) B->C D Surface Tension Measurement B->D F Foaming Properties Assessment B->F G Wetting Performance Evaluation B->G I Toxicity and Biodegradability Studies B->I E Evaluation of Emulsification Properties C->E D->E H Application-Specific Testing (e.g., Formulation Stability) E->H F->H G->H J Data Analysis and Performance Benchmarking H->J I->J

A general workflow for the evaluation of a novel surfactant.
Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined using various methods, such as surface tensiometry or conductivity measurements.

Protocol using Surface Tensiometry (Du Noüy Ring Method):

  • Prepare a stock solution of 2,6-dimethyl-7-octen-2,6-diol in deionized water.

  • Create a series of dilutions of the stock solution with varying concentrations.

  • Measure the surface tension of each dilution using a surface tensiometer equipped with a Du Noüy ring at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.

Evaluation of Emulsification Properties

The ability of a surfactant to form and stabilize emulsions is crucial for many applications.

Protocol for Emulsion Formation and Stability Test:

  • Prepare an aqueous solution of 2,6-dimethyl-7-octen-2,6-diol at a concentration above its CMC.

  • Select an oil phase relevant to the intended application (e.g., mineral oil, vegetable oil).

  • Mix the aqueous and oil phases at a defined ratio (e.g., 1:1 v/v).

  • Homogenize the mixture using a high-shear mixer for a specified time and speed to form an emulsion.

  • Store the emulsion at a constant temperature and visually observe it for phase separation (creaming, coalescence, or breaking) at regular time intervals.

  • Quantify the emulsion stability by measuring the volume of the separated aqueous or oil phase over time.

Signaling Pathways and Logical Relationships

The surfactant properties of 2,6-dimethyl-7-octen-2,6-diol are a direct consequence of its molecular structure. The following diagram illustrates the relationship between its chemical features and its potential surfactant function.

G cluster_0 Molecular Structure of 2,6-dimethyl-7-octen-2,6-diol A Hydrophobic Tail (dimethyl octene chain) C Amphiphilic Nature A->C B Hydrophilic Head (two hydroxyl groups) B->C D Adsorption at Interfaces (e.g., air-water, oil-water) C->D E Reduction of Surface Tension D->E F Micelle Formation in Bulk Solution D->F G Surfactant Functionality E->G F->G

Relationship between molecular structure and surfactant function.

Conclusion

While 2,6-dimethyl-7-octen-2,6-diol is identified as a potential surfactant, there is a significant lack of published data to support its widespread industrial application in this role. The information provided here serves as a starting point for researchers and professionals in drug development and other industries to conduct their own evaluations of this compound's surfactant properties. Further research is necessary to determine its efficacy, optimal application conditions, and to generate the quantitative data required for its adoption in industrial formulations.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Centers in 2,6-Dimethyloct-2-ene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral centers in 2,6-dimethyloct-2-ene analogs. These chiral building blocks are of significant interest in the pharmaceutical and fragrance industries. The protocols herein cover three key modern synthetic strategies: asymmetric hydrogenation, biocatalytic reduction, and organocatalysis.

Introduction

The 2,6-dimethyloct-2-ene scaffold is a common motif in a variety of natural products, including citronellol, citronellal, and lavandulol. The stereochemistry at the C6 position is crucial for their biological activity and olfactory properties, making their enantioselective synthesis a topic of considerable research interest. These chiral compounds serve as valuable intermediates in the synthesis of more complex molecules, including vitamins and pharmaceuticals. This guide offers detailed methodologies for the controlled synthesis of these important chiral centers.

I. Asymmetric Hydrogenation of Geraniol using Ru-BINAP Catalysts

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins. The use of chiral ruthenium-BINAP complexes for the hydrogenation of geraniol to form chiral citronellol is a well-established and highly efficient method.

Logical Relationship of Key Intermediates

G Geraniol Geraniol Citronellol Citronellol Geraniol->Citronellol Asymmetric Hydrogenation Citronellal Citronellal Citronellol->Citronellal Oxidation

Caption: Relationship between Geraniol, Citronellol, and Citronellal.

Experimental Protocol: Asymmetric Hydrogenation of Geraniol

This protocol is adapted from the procedure described in Organic Syntheses.

Materials:

  • Ru(OAc)₂[(R)-BINAP] (Ruthenium(II) diacetate [(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl])

  • Geraniol (high purity, >99%)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with Ru(OAc)₂[(R)-BINAP] (e.g., 45 mg, 53 µmol).

    • Evacuate and backfill the flask with argon or nitrogen three times.

  • Reaction Setup:

    • In a separate flask, prepare a solution of geraniol (e.g., 10 g, 64.8 mmol) in anhydrous methanol (e.g., 20 mL).

    • Transfer the geraniol solution to the autoclave reaction vessel.

    • Under a positive pressure of inert gas, transfer the catalyst to the reaction vessel.

  • Hydrogenation:

    • Seal the autoclave and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 90-100 atm).

    • Stir the reaction mixture at a constant temperature (e.g., 20-25°C) for the required time (typically 8-12 hours). Monitor the reaction progress by GC analysis of aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford pure (S)-(-)-citronellol.

Expected Outcome:

  • Yields are typically high, often exceeding 95%.

  • Enantiomeric excess (ee) is generally excellent, in the range of 96-98% for the (S)-enantiomer when using (R)-BINAP.

Quantitative Data for Asymmetric Hydrogenation
CatalystSubstrateSolventPressure (atm)Temp (°C)Yield (%)ee (%)Reference
Ru(OAc)₂[(R)-BINAP]GeraniolMethanol100209796 (S)Organic Syntheses
RuCl₂[(R)-BINAP]₂N(Et)₃GeraniolEthanol/DCM40244793 (S)Organic Syntheses
R-Ru(OAc)₂(T-BINAP)GeraniolMethanol4060>95>98 (S)Catalysis Science & Technology

II. Biocatalytic Reduction using Ene-Reductases

Ene-reductases (ERs) are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as the α,β-unsaturated aldehyde in citral (a mixture of geranial and neral), to produce chiral citronellal. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Experimental Workflow for Biocatalytic Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Enzyme Ene-Reductase Solution ReactionMix Combine Enzyme, Cofactor System, and Substrate in Buffer Enzyme->ReactionMix Cofactor Cofactor Regeneration System (e.g., GDH/Glucose) Cofactor->ReactionMix Substrate Substrate Solution (e.g., Citral in co-solvent) Substrate->ReactionMix Incubation Incubate with Shaking (Controlled Temperature and pH) ReactionMix->Incubation Extraction Solvent Extraction (e.g., Ethyl Acetate) Incubation->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Analysis (GC, HPLC) for Yield and ee Purification->Analysis

Caption: Workflow for a typical biocatalytic reduction.

Experimental Protocol: Ene-Reductase Catalyzed Reduction of Citral

This protocol is a generalized procedure based on published methodologies. Specific conditions may vary depending on the chosen ene-reductase.

Materials:

  • Ene-reductase (e.g., from Saccharomyces cerevisiae (OYE2) or other sources)

  • Citral (geranial/neral mixture)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol or DMSO)

  • Ethyl acetate for extraction

  • Standard laboratory equipment for biocatalysis (shaker, centrifuge, pH meter)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a reaction vessel, prepare the aqueous buffer solution.

    • Add the cofactor (e.g., NADP⁺ to a final concentration of 0.5-1.0 mM).

    • Add D-glucose for the cofactor regeneration system (e.g., to a final concentration of 100-200 mM).

    • Add the glucose dehydrogenase (GDH) (e.g., 5-10 U/mL).

    • Add the ene-reductase to the desired concentration or activity.

  • Substrate Addition:

    • Prepare a stock solution of citral in a water-miscible organic co-solvent (e.g., 1 M citral in isopropanol).

    • Add the citral solution to the reaction mixture to the desired final substrate concentration (e.g., 20-50 mM). The final concentration of the co-solvent should be kept low (e.g., <5% v/v) to minimize enzyme denaturation.

  • Reaction:

    • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C) for 12-24 hours.

    • Monitor the pH and adjust if necessary.

    • Follow the progress of the reaction by taking samples at intervals and analyzing them by GC or HPLC.

  • Work-up and Purification:

    • Once the reaction has reached completion, centrifuge the mixture to pellet the enzymes (if using whole cells or precipitated enzyme).

    • Extract the supernatant or the entire reaction mixture with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude citronellal can be purified by silica gel column chromatography.

Expected Outcome:

  • High conversions (>95%) and excellent enantioselectivities (>98% ee) are achievable.

  • The choice of ene-reductase determines the stereochemical outcome (either (R)- or (S)-citronellal).

Quantitative Data for Biocatalytic Reduction
Ene-ReductaseSubstrateCo-factor SystemYield (%)ee (%)ProductReference
OYE2 (S. cerevisiae)CitralGDH/Glucose>95>98 (R)(R)-CitronellalVarious
NCR (Z. mobilis)CitralGDH/Glucose>95>99 (S)(S)-CitronellalVarious
Engineered E. coliCitralGDH/Glucose>9995.4 (R)(R)-CitronellalMicrobial Cell Factories

III. Organocatalytic Synthesis of Artemone

Organocatalysis provides a metal-free approach to asymmetric synthesis. The synthesis of (+)-artemone, a sesquiterpene with a 2,6-dimethyloctane skeleton, can be achieved via a stereoselective organocatalytic cyclization.

Synthetic Pathway for Artemone

G Linalool (-)-Linalool Enal Enal Intermediate Linalool->Enal SeO₂ Oxidation Lilac_Aldehyde Lilac Aldehyde Enal->Lilac_Aldehyde Organocatalytic Intramolecular Michael Addition Artemone (+)-Artemone Lilac_Aldehyde->Artemone Further Steps

Caption: Key steps in the organocatalytic synthesis of (+)-Artemone.

Experimental Protocol: Organocatalytic Cyclization for Lilac Aldehyde

This protocol is a key step in the synthesis of artemone, as described by Vosburg and co-workers.[1]

Materials:

  • Enal precursor (derived from linalool)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM, anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • To a solution of the enal precursor in anhydrous DCM, add the Jørgensen-Hayashi organocatalyst (e.g., 20 mol%).

    • Add sodium bicarbonate (e.g., 1.5 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature for an extended period (up to one week).

    • Monitor the reaction by TLC or GC-MS to follow the formation of the lilac aldehyde diastereomers.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product, a mixture of lilac aldehyde diastereomers, is purified by silica gel column chromatography. The desired anti,cis-diastereomer is the major product.

Expected Outcome:

  • Moderate to good yields of the cyclized product.

  • The reaction is diastereoselective, favoring the anti,cis-lilac aldehyde. The diastereomeric ratio can be influenced by reaction time.[1]

Quantitative Data for Organocatalytic Synthesis
CatalystSubstrateProductDiastereomeric Ratio (anti,cis)Reference
Jørgensen-Hayashi catalystEnal from (-)-linaloolLilac Aldehydeup to 5:1Synthesis (2015)[1]

Conclusion

The asymmetric synthesis of chiral centers in 2,6-dimethyloct-2-ene analogs can be effectively achieved through various modern synthetic methodologies. Asymmetric hydrogenation with Ru-BINAP catalysts offers high yields and enantioselectivities for the synthesis of saturated analogs like citronellol. Biocatalysis using ene-reductases provides an environmentally friendly and highly enantioselective route to unsaturated aldehydes such as citronellal. Organocatalysis presents a valuable metal-free alternative for constructing cyclic analogs like artemone with good diastereoselectivity. The choice of method will depend on the specific target molecule, desired stereochemistry, and available resources. The protocols and data presented here provide a solid foundation for researchers in the field to select and implement the most suitable synthetic strategy for their needs.

References

The Strategic Role of 8,8-Dimethoxy-2,6-dimethyloct-2-ene and Its Isomers in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8,8-Dimethoxy-2,6-dimethyloct-2-ene and its structural isomers, notably citronellal dimethyl acetal (1,1-dimethoxy-3,7-dimethyloct-6-ene), are valuable intermediates in the synthesis of complex organic molecules. These compounds are particularly significant in the fields of fragrance, flavor, pharmaceuticals, and agrochemicals. The primary role of the dimethoxy acetal group is to serve as a robust protecting group for the aldehyde functionality inherent in parent molecules like citronellal. This protection allows for selective chemical transformations at other sites within the molecule, such as the carbon-carbon double bond, without interference from the highly reactive aldehyde. The acetal's stability under a variety of reaction conditions, followed by its straightforward removal, makes it an essential tool for synthetic chemists.

This document provides a detailed overview of the applications and experimental protocols associated with the use of this compound and its isomers in organic synthesis.

Core Applications

The utility of this compound and its isomers in synthetic chemistry is primarily centered on the strategic protection of the aldehyde group. This approach enables a variety of subsequent reactions, including but not limited to:

  • Modification of the Alkene Moiety: The acetal's resistance to many reagents allows for selective reactions at the double bond, such as oxidation, reduction, or addition reactions.

  • Enhanced Stability: The conversion of volatile and reactive aldehydes into their acetal derivatives increases their stability to air, light, and alkaline conditions, which is particularly useful in the formulation of fragrances and flavors.[1]

  • Controlled Release and Bioactivity Modification: In applications like insect repellents, the acetal form can modify the release rate and bioavailability of the active compound, prolonging its efficacy.[2]

  • Precursors for Complex Natural Products: Acetal-protected terpenoids serve as chiral building blocks for the total synthesis of more complex natural products and their analogs.

Experimental Protocols

Protocol 1: Synthesis of Citronellal Dimethyl Acetal

This protocol describes the acid-catalyzed protection of citronellal as its dimethyl acetal.

Materials:

  • Citronellal (95% purity)

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a solution of citronellal in anhydrous methanol, add trimethyl orthoformate.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure citronellal dimethyl acetal.

Quantitative Data:

ParameterValueReference
Typical Yield80-95%General procedure
Boiling PointVaries with pressureVaries with pressure
Protocol 2: Deprotection of Citronellal Dimethyl Acetal

This protocol outlines the hydrolysis of the dimethyl acetal to regenerate the parent aldehyde, citronellal.

Materials:

  • Citronellal dimethyl acetal

  • Acetone

  • Water

  • Dilute aqueous acid (e.g., 1M HCl or oxalic acid) or an acid resin like Amberlyst-15.[3]

  • Organic solvent (e.g., diethyl ether)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the citronellal dimethyl acetal in a mixture of acetone and water.

  • Add a catalytic amount of dilute aqueous acid or an acid resin.[3]

  • Stir the mixture at room temperature and monitor the deprotection by TLC or GC.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected citronellal.

Quantitative Data:

ParameterValueReference
Typical Yield>90%[3]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving citronellal dimethyl acetal.

synthesis_and_deprotection citronellal Citronellal acetal Citronellal Dimethyl Acetal citronellal->acetal Protection reagents1 + CH3OH, H+ acetal->citronellal Deprotection reagents2 + H3O+

Caption: Protection and Deprotection of Citronellal.

synthetic_application start Citronellal step1 Acetal Protection start->step1 intermediate Citronellal Dimethyl Acetal step1->intermediate step2 Selective Reaction (e.g., Oxidation of Alkene) intermediate->step2 modified_intermediate Modified Acetal step2->modified_intermediate step3 Deprotection modified_intermediate->step3 final_product Complex Molecule step3->final_product

Caption: General Synthetic Workflow.

Conclusion

This compound and its isomers, particularly citronellal dimethyl acetal, are indispensable tools in modern organic synthesis. Their role as protecting groups for aldehydes enables chemists to perform a wide array of chemical modifications on other parts of the molecule, leading to the efficient and controlled synthesis of complex target compounds. The protocols outlined in this document provide a foundation for the practical application of these versatile intermediates in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene. The content is designed to address specific experimental challenges to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main strategies for synthesizing this compound:

  • Two-Step Process from Citronellal: This route involves the initial protection of the aldehyde group of citronellal via acetalization to form citronellal dimethyl acetal (8,8-dimethoxy-2,6-dimethyloct-6-ene), followed by the isomerization of the double bond from the C6-C7 position to the C2-C3 position.

  • Convergent Synthesis via Wittig Reaction: This approach involves the reaction of a stable phosphonium ylide, such as isopropylidenetriphenylphosphorane, with a suitable aldehyde precursor, 6,6-dimethoxy-4-methylhexanal. This method offers excellent control over the final position of the double bond.[1]

Q2: What are the critical parameters for the successful acetalization of an aldehyde like citronellal?

A2: Acetalization is a reversible equilibrium reaction.[2] To achieve a high yield, the following parameters are critical:

  • Acid Catalyst: An acid catalyst is necessary as alcohols are weak nucleophiles.[2] Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or milder catalysts like bismuth triflate for substrates with acid-sensitive groups.[3][4]

  • Water Removal: The water produced during the reaction must be continuously removed to shift the equilibrium towards the product. This is typically achieved using a Dean-Stark apparatus or by adding molecular sieves.[2]

  • Reagent Stoichiometry: An excess of methanol is often used to drive the reaction forward.

Q3: How can I effectively monitor the progress of the acetalization reaction?

A3: The reaction can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of the starting aldehyde.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of the starting material to the product.

  • ¹H NMR Spectroscopy: The disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of the acetal proton signal (around 4.5 ppm) and methoxy group signals (around 3.3 ppm) indicate reaction progress.[5]

Q4: What are the main challenges associated with the isomerization of the double bond in citronellal dimethyl acetal?

A4: Isomerizing the trisubstituted double bond in citronellal dimethyl acetal to the desired tetrasubstituted position is a significant challenge. Potential issues include:

  • Lack of Selectivity: Many isomerization catalysts can lead to a mixture of alkene isomers.

  • Harsh Reaction Conditions: The conditions required for isomerization might lead to the decomposition of the acetal group or other side reactions.

  • Catalyst Selection: Finding a suitable homogeneous or heterogeneous catalyst that provides high selectivity for the desired isomer can be difficult.

Q5: How can I purify the final product, this compound?

A5: Purification of the final product typically involves removing unreacted starting materials, catalysts, and reaction byproducts.

  • For the Wittig Route: The primary byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography.[6]

  • General Purification: Fractional distillation under reduced pressure is effective for separating the product from less volatile impurities. Silica gel column chromatography can also be used for high-purity applications, though it may be challenging to separate closely related isomers.

Troubleshooting Guide

Issue 1: Low Yield During Acetalization of Citronellal

Q: My acetalization reaction is providing a low yield of citronellal dimethyl acetal. What are the potential causes and how can I resolve them?

A: Low yields in acetal formation are common and can often be rectified by addressing the following points:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and continue to monitor by TLC or GC until the starting aldehyde is consumed.

  • Inefficient Water Removal: The presence of water will push the equilibrium back towards the starting materials.[2]

    • Solution: Ensure your Dean-Stark trap is functioning correctly. If using molecular sieves, ensure they are properly activated and used in sufficient quantity.

  • Catalyst Deactivation/Insufficiency: The acid catalyst may be insufficient or may have been neutralized.

    • Solution: Use a catalytic amount of a strong acid like p-TSA or H₂SO₄. For acid-sensitive substrates, consider alternative catalysts.[4] Ensure the starting materials and solvent are anhydrous.

  • Substrate Decomposition: Citronellal can be sensitive to strong acidic conditions and high temperatures, leading to side reactions.

    • Solution: Use a milder catalyst and maintain a moderate reaction temperature. Newer methods using photo-organocatalysts operate under mild, non-acidic conditions and can be a good alternative.[7][8]

Issue 2: Low Yield or Incorrect Isomers in Wittig Reaction

Q: I am attempting the Wittig synthesis, but the yield is low, or I am observing a mixture of E/Z isomers. What should I do?

A: The success of a Wittig reaction depends heavily on the formation and reactivity of the phosphonium ylide.[9]

  • Inefficient Ylide Formation: The strong base may not be effectively deprotonating the phosphonium salt.

    • Solution: Ensure the phosphonium salt is dry and the reaction is performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Use a sufficiently strong base like n-butyllithium or sodium hydride.

  • Steric Hindrance: Sterically hindered ketones or aldehydes can react slowly.[6]

    • Solution: While the aldehyde precursor (6,6-dimethoxy-4-methylhexanal) is not excessively hindered, extended reaction times or gentle heating may be required.

  • E/Z Isomer Control: The stereoselectivity of the Wittig reaction is dependent on the ylide's stability.[10]

    • Solution: Unstabilized ylides (like the one derived from 2-bromopropane) typically favor the Z-isomer. Stabilized ylides (containing electron-withdrawing groups) favor the E-isomer.[6] For the synthesis of this compound, the ylide is unstabilized, which may lead to a mixture of isomers. Reaction conditions (solvent, temperature, counterions) can be modified to influence the ratio.

Issue 3: Product is Impure After Work-up and Purification

Q: My final product contains persistent impurities after purification. What might they be and how can they be removed?

A: Common impurities depend on the synthetic route chosen.

  • From Wittig Synthesis:

    • Impurity: Triphenylphosphine oxide (TPPO).

    • Removal: TPPO is highly polar and crystalline. It can often be removed by silica gel chromatography. Alternatively, precipitating the crude product in a non-polar solvent like hexane can cause the TPPO to crash out.

  • From Isomerization Route:

    • Impurity: Unreacted starting material (citronellal dimethyl acetal) and other alkene isomers.

    • Removal: These isomers often have very similar boiling points, making distillation difficult. Careful fractional distillation with a high-efficiency column or preparative GC may be necessary. Alternatively, optimization of the isomerization reaction to improve selectivity is the best approach.

  • General Impurities:

    • Impurity: Residual solvent or reagents.

    • Removal: Ensure the product is thoroughly dried under high vacuum. A final purification step like column chromatography or distillation is recommended.

Data Presentation

Table 1: Comparison of Catalysts for Aldehyde Acetalization

CatalystConditionsAdvantagesDisadvantagesYield Range (%)
p-Toluenesulfonic Acid (p-TSA)Reflux in Methanol with Dean-StarkInexpensive, effectiveHarshly acidic, may cause side reactions[4]80-95
Bismuth Triflate (Bi(OTf)₃)Room Temp, MethanolMild, compatible with acid-sensitive groups[3]More expensive90-99
Thioxanthenone (photocatalyst)Visible light, Methanol, Room TempVery mild, non-acidic, green chemistry[7]Requires a light source, may not be suitable for all substrates90-98
Eosin Y (photocatalyst)Visible light, Methanol, Room TempMild, neutral conditions[8]Catalyst can be difficult to remove85-95

Table 2: Typical Reaction Conditions for Wittig Olefination

ParameterConditionRationale
Ylide Preparation
Phosphonium SaltIsopropyltriphenylphosphonium bromidePrecursor for the C(CH₃)₂ moiety.
Basen-Butyllithium (n-BuLi) or NaHStrong base required to deprotonate the phosphonium salt.[9]
SolventAnhydrous THF or Diethyl EtherAprotic solvent to prevent quenching the base and ylide.
Temperature-78 °C to 0 °CLow temperature to control the exothermic deprotonation.
Wittig Reaction
Aldehyde6,6-dimethoxy-4-methylhexanalCarbonyl component for the olefination.
Temperature-78 °C to Room TemperatureAldehyde is added at low temperature, then warmed to complete the reaction.
AtmosphereInert (Nitrogen or Argon)The ylide is highly reactive with oxygen and moisture.

Experimental Protocols

Protocol 1: Synthesis of Citronellal Dimethyl Acetal (Acetalization)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add citronellal (1 equivalent), methanol (10 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents). Toluene can be used as the azeotroping solvent.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until all the citronellal has been consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure citronellal dimethyl acetal.

Protocol 2: Synthesis of this compound (Wittig Reaction)

  • Ylide Preparation:

    • To a flame-dried, three-neck flask under an argon atmosphere, add isopropyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution will turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C.

    • Add a solution of 6,6-dimethoxy-4-methylhexanal (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with hexane or diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.

    • Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield the final product.

Visualizations

Synthesis_Workflow_Isomerization cluster_acetalization Step 1: Acetalization cluster_isomerization Step 2: Isomerization Citronellal Citronellal Acetal Citronellal Dimethyl Acetal Citronellal->Acetal Water Removal Methanol Methanol + Acid Catalyst Methanol->Citronellal Catalyst Isomerization Catalyst FinalProduct This compound Acetal->FinalProduct Heat Catalyst->Acetal

Caption: Synthesis of the target compound via acetalization and isomerization.

Troubleshooting_Acetalization Start Low Acetalization Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Inefficient Water Removal? Start->Cause2 Cause3 Catalyst Issue? Start->Cause3 Cause4 Decomposition? Start->Cause4 Sol1 Increase Reaction Time Cause1->Sol1 Yes Sol2 Check Dean-Stark / Use Fresh Molecular Sieves Cause2->Sol2 Yes Sol3 Use Anhydrous Reagents / Add More Catalyst Cause3->Sol3 Yes Sol4 Use Milder Catalyst / Lower Temperature Cause4->Sol4 Yes

Caption: Troubleshooting logic for low yield in the acetalization step.

Synthesis_Workflow_Wittig cluster_ylide Step 1: Ylide Formation cluster_wittig Step 2: Wittig Reaction PhosphoniumSalt Isopropyltriphenyl- phosphonium Bromide Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Anhydrous THF Base n-BuLi Base->PhosphoniumSalt Aldehyde 6,6-dimethoxy- 4-methylhexanal Ylide->Aldehyde FinalProduct This compound + TPPO Aldehyde->FinalProduct -78°C to RT

Caption: Synthesis of the target compound via the Wittig reaction pathway.

References

Technical Support Center: Purification of 8,8-Dimethoxy-2,6-dimethyloct-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 8,8-Dimethoxy-2,6-dimethyloct-2-ene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: My purified product contains the starting material, citronellal.

  • Question: After purification by standard silica gel column chromatography, I see a significant amount of citronellal in my final product. What is causing this and how can I prevent it?

  • Answer: This is likely due to the hydrolysis of the acetal functional group on the slightly acidic surface of standard silica gel.[1] this compound is an acetal, which is sensitive to acid and can revert to the corresponding aldehyde (citronellal) and alcohol (methanol) under acidic conditions.[2][3]

    Solutions:

    • Use Deactivated Silica Gel: Neutralize the silica gel before use by flushing the packed column with a solvent system containing 1-3% triethylamine.[4][5] This will passivate the acidic sites on the silica.

    • Utilize Alternative Stationary Phases: Consider using neutral or basic stationary phases such as neutral alumina or Florisil, which are less likely to cause hydrolysis.[1]

    • Aqueous Work-up pH Control: Ensure that any aqueous work-up steps prior to chromatography are performed under neutral or slightly basic conditions to prevent hydrolysis.

Issue 2: The purity of my product does not improve after column chromatography.

  • Question: I am running a column, but the fractions are all mixtures of my product and impurities. Why is this happening?

  • Answer: This can be due to several factors, including co-elution of impurities with similar polarity to your product or on-column reactions.

    Solutions:

    • Optimize Solvent System: Experiment with different solvent systems to achieve better separation on TLC before scaling up to a column. A lower polarity solvent system might improve the resolution between your product and nonpolar impurities, while a more polar system could help separate more polar impurities.

    • Consider Isomerization: The double bond in this compound could potentially isomerize under certain conditions, leading to multiple spots on a TLC plate and difficult separation. Using neutral purification conditions can help minimize this.

    • Alternative Purification Technique: If chromatography is ineffective, consider vacuum distillation to separate components based on their boiling points. This can be particularly effective for removing non-volatile impurities.

Issue 3: I am losing a significant amount of my compound during purification.

  • Question: My yield after purification is very low. What are the possible reasons?

  • Answer: Product loss can occur due to degradation on the column, irreversible adsorption to the stationary phase, or physical loss during handling.

    Solutions:

    • Check for Degradation: As mentioned, using neutral or deactivated stationary phases is crucial to prevent acid-catalyzed degradation.

    • Minimize Contact Time: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.

    • Careful Handling: Ensure complete transfer of the crude product to the column and careful collection and combination of fractions. Concentrate fractions under reduced pressure at a low temperature to avoid loss of this relatively volatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The most common impurities will depend on the synthetic route. If synthesized from citronellal and methanol, you can expect to find:

  • Unreacted citronellal

  • Excess methanol

  • By-products from side reactions of citronellal (e.g., self-condensation products).

Q2: What is the best method for monitoring the purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography. Use a suitable stain, such as potassium permanganate, to visualize the spots as the alkene and acetal may not be strongly UV-active. For analyzing the purity of the final product, Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID) is highly recommended.[6]

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A3: While possible, HPLC is generally not the preferred method for purifying relatively non-polar and volatile compounds like terpene derivatives.[7][8] Gas Chromatography is better suited for the analysis and, on a larger scale, distillation or column chromatography are more practical for purification.

Q4: How should I store the purified this compound?

A4: To prevent degradation, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., in a refrigerator or freezer). This will minimize potential oxidation and hydrolysis from atmospheric moisture.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compoundC₁₃H₂₆O₂214.35Estimated 220-230Low
CitronellalC₁₀H₁₈O154.25201-208[9]Medium
MethanolCH₄O32.0464.7High

Table 2: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Column Chromatography (Deactivated Silica/Alumina) AdsorptionHigh resolution, versatile.Can be time-consuming, potential for some product loss on column.Removing impurities with different polarities.
Vacuum Distillation Boiling Point DifferenceGood for large scale, effective for non-volatile impurities.May not separate isomers or compounds with similar boiling points.[10]Separating from high-boiling or non-volatile impurities.
Preparative GC Partitioning between gas and liquid phaseVery high separation efficiency.Small scale, expensive equipment.Isolating very pure small samples for analytical purposes.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).

    • Add 1-2% (v/v) of triethylamine to the slurry and mix well.

    • Pack the column with the slurry.

    • Flush the packed column with one to two column volumes of the eluent containing triethylamine to ensure the entire stationary phase is deactivated.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate).

    • Gradually increase the polarity of the eluent if necessary to elute the product.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dilute a small amount of the purified product in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions (Representative):

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

    • MS Detector: Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its mass spectrum and retention time.

    • Integrate the peak areas to determine the purity of the sample.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Product Work_up Aqueous Work-up (neutral pH) Crude_Product->Work_up Column Column Chromatography (Deactivated Silica/Alumina) Work_up->Column Primary Method Distillation Vacuum Distillation Work_up->Distillation Alternative TLC TLC Analysis of Fractions Column->TLC GC_MS GC-MS for Purity Check Distillation->GC_MS TLC->GC_MS Pure_Product Pure this compound GC_MS->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Problem with Purification Q1 Product Contains Citronellal? Start->Q1 A1_Yes Use Deactivated Silica or Alumina Q1->A1_Yes Yes Q2 Poor Separation? Q1->Q2 No End Successful Purification A1_Yes->End A2_Yes Optimize Solvent System or try Vacuum Distillation Q2->A2_Yes Yes Q3 Low Yield? Q2->Q3 No A2_Yes->End A3_Yes Check for Degradation, Minimize Column Contact Time Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene and its related precursor, hydroxycitronellal dimethyl acetal. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and hydroxycitronellal dimethyl acetal?

Hydroxycitronellal dimethyl acetal (8,8-dimethoxy-2,6-dimethyloctan-2-ol) is the direct precursor to this compound. The "-ene" suffix indicates the presence of a double bond, which can be formed through a dehydration (elimination) reaction of the hydroxyl group in hydroxycitronellal dimethyl acetal. This elimination is a common side reaction that can occur during the synthesis of the acetal, particularly under harsh acidic conditions or at elevated temperatures.

Q2: What is the primary synthetic route to hydroxycitronellal dimethyl acetal?

The synthesis typically involves the acetalization of hydroxycitronellal with methanol in the presence of an acid catalyst.[1] The reaction converts the aldehyde functional group of hydroxycitronellal into a dimethyl acetal.

Q3: What are the recommended starting materials and reagents?

  • Hydroxycitronellal: The primary starting material. Its purity is crucial as impurities can lead to side reactions.

  • Methanol: Serves as both the reagent to form the acetal and often as the solvent. It should be anhydrous, as water can inhibit acetal formation.

  • Acid Catalyst: Various acid catalysts can be used, including sulfamic acid, p-toluenesulfonic acid, hydrochloric acid, or sulfuric acid.[1] The choice of catalyst can influence reaction rate and the prevalence of side reactions. Milder catalysts like sulfamic acid are often preferred to minimize degradation of acid-sensitive substrates.[1]

Q4: What are the most common side reactions and byproducts in this synthesis?

  • Incomplete Reaction: The reaction may stop at the intermediate hemiacetal stage, resulting in a mixture of hemiacetal and the final acetal product.[2]

  • Dehydration/Elimination: The tertiary alcohol in hydroxycitronellal can be eliminated under acidic conditions to form a double bond, yielding this compound and its isomers as byproducts.

  • Self-Condensation: Aldehydes are prone to self-condensation reactions (an aldol reaction), especially in the presence of acid or base, which can lead to higher molecular weight impurities.[3]

  • Degradation: Hydroxycitronellal can be unstable in the presence of strong acids and may degrade, leading to lower yields and product impurities.[4]

Q5: How can the formation of the elimination product (this compound) be controlled?

To minimize the formation of the elimination product, consider the following:

  • Use a mild acid catalyst: Strong acids are more likely to promote dehydration.

  • Maintain a low reaction temperature: Higher temperatures favor elimination reactions.

  • Optimize reaction time: Prolonged exposure to acidic conditions can increase the likelihood of side reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Acetal Incomplete reaction due to equilibrium.Remove water as it forms, either by azeotropic distillation or using a dehydrating agent.
Insufficient catalyst or inactive catalyst.Increase catalyst loading or use a fresh batch of a more active catalyst.
Purity of starting materials.Ensure hydroxycitronellal is pure and methanol is anhydrous.
High Levels of Unreacted Hydroxycitronellal Insufficient amount of methanol.Use a larger excess of methanol to shift the equilibrium towards the product.
Short reaction time.Increase the reaction time and monitor the progress using techniques like TLC or GC.
Significant Formation of this compound Reaction temperature is too high.Lower the reaction temperature to favor the acetalization over elimination.
The acid catalyst is too strong.Switch to a milder acid catalyst, such as sulfamic acid or an acidic resin.[1]
Product is Discolored or Has an Off-Odor Degradation of the starting aldehyde or product.Employ milder reaction conditions (lower temperature, milder catalyst) and ensure an inert atmosphere if necessary.
Formation of condensation byproducts.[3]Control the rate of addition of reagents and maintain a consistent low temperature.
Presence of Hemiacetal Impurity Incomplete conversion to the full acetal.[2]Increase reaction time or the amount of methanol and catalyst to drive the reaction to completion.

Physicochemical Properties of Hydroxycitronellal Dimethyl Acetal

PropertyValue
Molecular Formula C12H26O3
Molecular Weight 218.33 g/mol [5]
Appearance Colorless, slightly oily liquid[5]
Boiling Point 252.0 °C at 760 mm Hg[5]
Density 0.925-0.930 g/cm³[5]
Refractive Index 1.441-1.444[5]
Solubility Insoluble in water and glycerol; soluble in alcohol and oils.[5]

Experimental Protocols

General Protocol for the Synthesis of Hydroxycitronellal Dimethyl Acetal

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroxycitronellal and an excess of anhydrous methanol (e.g., 5-10 equivalents).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., 0.1-1 mol% of sulfamic acid).

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to a gentle reflux) and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway HC Hydroxycitronellal Hemiacetal Hemiacetal Intermediate HC->Hemiacetal + CH3OH, H+ MeOH Methanol (CH3OH) Catalyst Acid Catalyst Product Hydroxycitronellal Dimethyl Acetal Hemiacetal->Product + CH3OH, - H2O

Caption: Main reaction pathway for the synthesis of hydroxycitronellal dimethyl acetal.

Side_Reactions Start Hydroxycitronellal Dimethyl Acetal Elimination This compound (Elimination Product) Start->Elimination - H2O (High Temp, Strong Acid) Condensation_Start Hydroxycitronellal Condensation Self-Condensation Product (Aldol Adduct) Condensation_Start->Condensation + Hydroxycitronellal (Acid/Base Catalyst)

Caption: Common side reactions in the synthesis process.

Troubleshooting_Workflow decision decision issue issue solution_temp Lower Temperature & Use Milder Catalyst issue->solution_temp High Temp / Strong Acid solution solution start Start Synthesis check_yield Check Yield and Purity start->check_yield is_yield_low Is Yield Low? check_yield->is_yield_low is_yield_low->solution No, Purity OK. END is_elimination_high High Level of Elimination Product? is_yield_low->is_elimination_high Yes is_elimination_high->issue Yes is_sm_present High Level of Starting Material? is_elimination_high->is_sm_present No issue2 Incomplete Reaction is_sm_present->issue2 Yes solution_time solution_time issue2->solution_time Increase Reaction Time & Excess Methanol

Caption: A troubleshooting workflow for synthesis issues.

References

Optimization of reaction conditions for 8,8-Dimethoxy-2,6-dimethyloct-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 8,8-dimethoxy-2,6-dimethyloct-2-ene.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, which is proposed as a two-step process: (1) Acetal protection of a suitable ketone precursor, and (2) a subsequent Wittig reaction to form the target alkene.

Problem 1: Low Yield of 7,7-Dimethoxy-2-methylheptan-2-one (Intermediate Acetal)

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
Incomplete Reaction 1. Ensure anhydrous conditions by using freshly distilled solvents and dried glassware. 2. Increase the equivalents of methanol. 3. Add a dehydrating agent like molecular sieves (3Å or 4Å).Acetal formation is a reversible equilibrium reaction. The removal of water drives the reaction towards the product side.[1][2]
Catalyst Inactivity 1. Use a fresh source of acid catalyst (e.g., p-toluenesulfonic acid). 2. Slightly increase the catalyst loading.An inactive or insufficient amount of catalyst will slow down or stall the reaction.
Suboptimal Temperature 1. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C).Increasing the temperature can enhance the reaction rate, but excessive heat can lead to side reactions.
Starting Material Purity 1. Analyze the purity of the starting ketone (6-methylheptan-2-one) via GC or NMR. 2. Purify the starting material if necessary.Impurities in the starting material can interfere with the reaction.
Problem 2: Low Yield of this compound (Final Product)

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
Inefficient Ylide Formation 1. Ensure the use of a strong, fresh base (e.g., n-butyllithium, sodium hydride). 2. Maintain anhydrous and inert conditions (e.g., under argon or nitrogen) during ylide preparation and reaction.Phosphorus ylides are strong bases and are sensitive to water and oxygen.[3][4]
Low Reactivity of the Ketone 1. Increase the reaction temperature or prolong the reaction time. 2. Use a more reactive ylide if possible.Sterically hindered ketones can be less reactive in Wittig reactions.[5]
Side Reactions 1. Maintain a low reaction temperature during the addition of the ketone to the ylide to minimize side reactions.Aldehydes and ketones can be prone to side reactions under strongly basic conditions.[5]
Product Isomerization 1. Analyze the product mixture for E/Z isomers. 2. The choice of ylide (stabilized vs. unstabilized) can influence the stereochemical outcome.[5][6]The Wittig reaction can sometimes produce a mixture of alkene isomers.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A1: A suitable and commercially available starting material would be 6-methylheptan-2-one. The synthesis would involve the protection of the ketone as a dimethyl acetal, followed by a Wittig reaction to introduce the double bond.

Q2: Why is it necessary to protect the carbonyl group as an acetal?

A2: The planned subsequent step, a Wittig reaction, involves a strongly basic and nucleophilic ylide. This reagent would react with an unprotected ketone. Acetals are stable under these basic conditions, thus serving as an effective protecting group for the carbonyl functionality.[7][8][9]

Q3: How can I monitor the progress of the acetal formation reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting ketone and the appearance of a new spot/peak corresponding to the acetal will indicate the reaction is proceeding.

Q4: My Wittig reaction is not giving the desired product. What are the critical parameters to check?

A4: The most critical parameters for a successful Wittig reaction are the quality and reactivity of the ylide. Ensure that your phosphonium salt precursor is pure and that the ylide is generated under strictly anhydrous and inert conditions using a sufficiently strong base. Also, verify the purity of your acetal intermediate.[3][4]

Q5: Can I use a different method to form the double bond?

A5: Besides the Wittig reaction, other olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction could be employed. The HWE reaction often offers advantages such as the formation of predominantly E-alkenes and easier removal of byproducts.

Experimental Protocols

Protocol 1: Synthesis of 7,7-Dimethoxy-2-methylheptan-2-one
  • Materials:

    • 6-methylheptan-2-one

    • Methanol (anhydrous)

    • p-Toluenesulfonic acid (p-TSA)

    • Toluene (anhydrous)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 6-methylheptan-2-one (1 equivalent), toluene (as a solvent to azeotropically remove water), and methanol (3-5 equivalents).

    • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

    • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected and the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 7,7-dimethoxy-2-methylheptan-2-one.

Protocol 2: Synthesis of this compound
  • Materials:

    • Isopropyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • 7,7-Dimethoxy-2-methylheptan-2-one

    • Saturated ammonium chloride solution

    • Hexane

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add isopropyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of 7,7-dimethoxy-2-methylheptan-2-one (1 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the product with hexane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Acetal Protection cluster_step2 Step 2: Wittig Reaction start 6-Methylheptan-2-one react1 React with Methanol (p-TSA catalyst, Toluene) start->react1 workup1 Aqueous Workup (NaHCO3, Brine) react1->workup1 purify1 Vacuum Distillation workup1->purify1 product1 7,7-Dimethoxy-2-methylheptan-2-one purify1->product1 react2 React with Acetal Intermediate product1->react2 phosphonium Isopropyltriphenyl- phosphonium bromide ylide Generate Ylide (n-BuLi, THF) phosphonium->ylide ylide->react2 workup2 Quench (NH4Cl) & Aqueous Workup react2->workup2 purify2 Column Chromatography workup2->purify2 product2 This compound purify2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_acetal Acetal Formation Issues cluster_wittig Wittig Reaction Issues start Low Product Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn Problem in Step 1? low_wittig_yield Low Wittig Yield? start->low_wittig_yield Problem in Step 2? check_conditions Verify Anhydrous Conditions & Water Removal incomplete_rxn->check_conditions Yes check_catalyst Check Catalyst Activity/Loading incomplete_rxn->check_catalyst Yes check_ylide Verify Ylide Formation (Anhydrous, Strong Base) low_wittig_yield->check_ylide Yes check_ketone Consider Ketone Reactivity low_wittig_yield->check_ketone Yes

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: 8,8-Dimethoxy-2,6-dimethyloct-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development. It provides essential information on the stability and storage of 8,8-Dimethoxy-2,6-dimethyloct-2-ene, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A: For short-term storage (days to weeks), it is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C. For long-term storage (months to years), storing the compound at -20°C or lower in a tightly sealed container under an inert atmosphere is advised to minimize degradation.

Q2: What are the primary degradation pathways for this compound?

A: The two primary points of instability in this compound are the dimethoxy acetal and the carbon-carbon double bond. The acetal is susceptible to acid-catalyzed hydrolysis, which would convert it to a ketone.[1][2][3] The double bond can undergo oxidation, especially when exposed to atmospheric oxygen over long periods or strong oxidizing agents.

Q3: What are the visible signs of degradation?

A: Visual signs of degradation can include a change in color (e.g., yellowing), the formation of precipitates, or a change in viscosity. A change in odor might also indicate the formation of volatile degradation products. It is highly recommended to use analytical techniques like NMR, GC-MS, or HPLC to confirm the purity of the compound before use, especially after prolonged storage.

Q4: Is it safe to handle this compound on the open bench?

A: this compound is likely a volatile organic compound (VOC).[4][5][6] Therefore, it should be handled in a well-ventilated fume hood to avoid inhalation.[5][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Q5: Can I store this compound in a solution?

A: Storing in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. If you need to prepare a stock solution, use a dry, aprotic solvent. It is best to prepare solutions fresh before each experiment.

Q6: What materials are incompatible with this compound?

A: Avoid contact with strong acids, as they can catalyze the hydrolysis of the dimethoxy acetal group.[1][2][3] Also, keep the compound away from strong oxidizing agents, which can react with the double bond.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound.- Confirm the purity of the compound using an appropriate analytical method (e.g., NMR, GC-MS).- If degradation is confirmed, purify the compound or use a fresh batch.- Review storage and handling procedures to prevent future degradation.
Appearance of a new peak in analytical trace (e.g., GC-MS, HPLC) Formation of a degradation product.- The most likely degradation product is the corresponding ketone from the hydrolysis of the dimethoxy acetal. Characterize the new peak to confirm its identity.- If hydrolysis is the issue, ensure all solvents and reagents are anhydrous and that the reaction is performed under inert conditions.
Low reaction yield Use of a partially degraded starting material.- Always check the purity of this compound before starting a reaction.- Ensure that the reaction conditions are compatible with the compound's stability (e.g., avoid acidic conditions if the acetal needs to remain intact).
Change in physical appearance of the compound Significant degradation.- Do not use the compound. Dispose of it according to your institution's safety guidelines.- Order a fresh batch of the compound.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Parameter Condition Rationale
Temperature Short-term (≤ 1 month): 2-8°CLong-term (> 1 month): -20°C or lowerTo minimize the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the double bond by atmospheric oxygen.
Container Tightly sealed, amber glass vial or bottleTo prevent exposure to air and light, which can accelerate degradation.
Light Store in the darkTo prevent light-induced degradation.
Handling In a well-ventilated fume hoodThe compound is likely a volatile organic compound (VOC).[4][5][6]
Incompatibilities Strong acids, strong oxidizing agentsTo prevent hydrolysis of the acetal and oxidation of the alkene.[1][2][3][8][9]

Experimental Protocols

Protocol: Handling and Dispensing of this compound for Reaction Setup

  • Preparation:

    • Move the sealed container of this compound from cold storage to a desiccator and allow it to warm to room temperature before opening to prevent condensation of moisture into the compound.

    • Ensure all glassware for the reaction is oven-dried and cooled under an inert atmosphere.

    • Use anhydrous solvents for the reaction.

  • Dispensing:

    • Perform all manipulations in a fume hood.

    • Once at room temperature, briefly open the container under a positive pressure of an inert gas (e.g., argon or nitrogen).

    • Use a clean, dry syringe or pipette to withdraw the required amount of the compound.

    • Immediately reseal the container, purge with inert gas, and return to appropriate cold storage.

  • Reaction Addition:

    • Add the dispensed compound to the reaction vessel under an inert atmosphere.

    • Proceed with the reaction as per the specific experimental protocol.

Visualizations

This compound This compound Intermediate_Ketone 2,6-Dimethyl-8-oxooct-2-ene This compound->Intermediate_Ketone Hydrolysis Methanol Methanol (2 eq.) Intermediate_Ketone->Methanol H2O Water H2O->this compound H_plus Acid Catalyst (H+) H_plus->this compound

Caption: Plausible acid-catalyzed hydrolysis degradation pathway.

Start Inconsistent Experimental Results Check_Purity Check Purity of Compound (e.g., NMR, GC-MS) Start->Check_Purity Is_Degraded Is Compound Degraded? Check_Purity->Is_Degraded Purify_or_Replace Purify or Obtain Fresh Compound Is_Degraded->Purify_or_Replace Yes Proceed Proceed with Experiment Is_Degraded->Proceed No Review_Protocols Review Storage and Handling Protocols Purify_or_Replace->Review_Protocols End Problem Solved Review_Protocols->End Proceed->End

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene, a dimethyl acetal derivative of citral. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the acid-catalyzed reaction of citral (a mixture of geranial and neral) with methanol. The reaction is an equilibrium process where the aldehyde group of citral reacts with two equivalents of methanol to form the corresponding dimethyl acetal. To drive the reaction to completion, the water produced must be removed.

Q2: Why is it important to remove water from the reaction mixture?

A2: The formation of acetals is a reversible reaction. The presence of water can lead to the hydrolysis of the acetal product back to the starting aldehyde (citral) and alcohol (methanol), thus reducing the overall yield.[1] Methods like azeotropic distillation with a Dean-Stark apparatus are commonly employed to remove water as it is formed.[2]

Q3: What are the common acid catalysts used for this synthesis?

A3: A variety of Brønsted and Lewis acids can be used. Common choices include p-toluenesulfonic acid (p-TSA)[2][3], hydrochloric acid[4], and sulfuric acid. The choice of catalyst can influence reaction rates and the potential for side reactions.

Q4: My starting citral is a mixture of E/Z isomers (geranial and neral). Will this affect the synthesis?

A4: Yes, commercial citral is typically a mixture of the E-isomer (geranial) and the Z-isomer (neral).[2] Both isomers will react to form the corresponding dimethyl acetal. Therefore, the final product will also be a mixture of the E and Z isomers of this compound. For most applications, this isomeric mixture is acceptable.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction due to residual water. 2. Insufficient catalyst. 3. Reaction has not reached equilibrium. 4. Loss of product during workup.1. Ensure efficient water removal using a Dean-Stark trap or a drying agent. Check for leaks in the apparatus. 2. Increase the catalyst loading incrementally. 3. Extend the reaction time and monitor progress by TLC or GC. 4. Ensure proper phase separation during extraction and minimize transfers.
Reaction Stalls 1. Catalyst has degraded or is inactive. 2. Insufficient heating to drive azeotropic water removal.1. Use fresh, high-quality catalyst. 2. Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ~110°C for toluene).[2]
Formation of Side Products 1. Isomerization or cyclization of citral under strong acidic conditions. 2. Polymerization of the starting material or product.1. Use a milder acid catalyst or a lower concentration of the strong acid. Maintain a moderate reaction temperature. 2. Avoid excessively high temperatures and prolonged reaction times.
Product Decomposes During Distillation 1. Overheating during vacuum distillation. 2. Residual acid in the crude product.1. Ensure a good vacuum to lower the boiling point. Use a well-controlled heating mantle. 2. Thoroughly neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before distillation.[2]
Milky or Cloudy Appearance of Product 1. Presence of water.1. Dry the organic extracts thoroughly with a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Experimental Protocols

General Protocol for Acid-Catalyzed Acetalization of Citral with Methanol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Citral (mixture of E/Z isomers)

  • Methanol (anhydrous)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • p-Toluenesulfonic acid (p-TSA) or another acid catalyst

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction (e.g., diethyl ether or hexane)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add citral, a 2 to 3-fold molar excess of methanol, and toluene (sufficient to fill the Dean-Stark trap).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.5 mol%).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[2]

  • Continue the reaction until no more water is collected in the trap, and the reaction is deemed complete by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[2]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Data Presentation

Table 1: Typical Reaction Parameters for Citral Acetal Synthesis

ParameterValueReference
Reactants Citral, Methanol-
Solvent Toluene[2]
Catalyst p-Toluenesulfonic acid[2]
Reaction Temperature ~110 °C (reflux)[2]
Water Removal Dean-Stark Apparatus[2]
Workup Neutralization with NaHCO₃, Extraction[2]
Purification Vacuum Distillation[2]

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Varies with pressure (vacuum distillation required)

Visualizations

Reaction Pathway

Reaction_Pathway cluster_catalyst Catalysis Citral Citral (Aldehyde) Hemiacetal Hemiacetal (Intermediate) Citral->Hemiacetal + Methanol Methanol Methanol (2 eq.) Methanol->Hemiacetal Acid_Catalyst H+ Hemiacetal->Citral + H₂O (Hydrolysis) Product This compound (Acetal) Hemiacetal->Product + Methanol Product->Hemiacetal + H₂O (Hydrolysis) Water Water

Caption: Acid-catalyzed synthesis of this compound from citral.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Product Yield Check_Water Check for Residual Water Start->Check_Water Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Check_Time_Temp Review Reaction Time & Temperature Start->Check_Time_Temp Water_Present Improve Water Removal Check_Water->Water_Present Catalyst_Inactive Use Fresh Catalyst Check_Catalyst->Catalyst_Inactive Time_Temp_Low Increase Time/Temp Check_Time_Temp->Time_Temp_Low Water_Present->Check_Catalyst No Solution1 Use Dean-Stark / Drying Agent Water_Present->Solution1 Yes Catalyst_Inactive->Check_Time_Temp No Solution2 Add Fresh Catalyst Catalyst_Inactive->Solution2 Yes Solution3 Prolong Reaction / Increase Heat Time_Temp_Low->Solution3 Yes

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Potential Side Reactions

Side_Reactions Citral Citral Isomerization Isomerization (Geranial <=> Neral) Citral->Isomerization Reversible Cyclization Cyclization Products (e.g., p-Cymene) Citral->Cyclization Polymerization Polymerization Citral->Polymerization Acid Excess Acid / High Temp Acid->Isomerization Acid->Cyclization Acid->Polymerization Isomerization->Citral

Caption: Potential side reactions of citral under acidic conditions.

References

Technical Support Center: Synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene, also known as citronellal dimethyl acetal. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct starting material is citronellal. The reaction involves the protection of the aldehyde functional group in citronellal as a dimethyl acetal.

Q2: Why is it necessary to convert citronellal to its dimethyl acetal?

A2: The conversion of the aldehyde group in citronellal to a dimethyl acetal is a common protection strategy. This modification increases the compound's stability, particularly in alkaline conditions, and can reduce its volatility.[1][2] In some applications, this structural change is crucial for subsequent reactions where the aldehyde group would otherwise interfere.

Q3: What are the critical parameters to control during the synthesis?

A3: The critical parameters include the exclusion of water to drive the reaction equilibrium towards the product, the choice and concentration of the acid catalyst, the reaction temperature, and the molar ratio of the reactants (citronellal and methanol).

Q4: What is a major side reaction to be aware of during this synthesis?

A4: A significant side reaction, especially in the presence of strong acids, is the acid-catalyzed cyclization of citronellal to form isopulegol and its isomers.[1] Careful selection of the catalyst and reaction conditions can minimize this side reaction.

Q5: How can the purity of the final product be improved?

A5: Fractional distillation under reduced pressure is an effective method to purify this compound from the crude reaction mixture, significantly increasing its purity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Acetal 1. Incomplete reaction due to equilibrium. 2. Presence of water in the reaction mixture. 3. Insufficient catalyst activity. 4. Sub-optimal reaction temperature.1. Use a dehydrating agent (e.g., anhydrous CaCl₂, trimethyl orthoformate) or remove water azeotropically. 2. Ensure all reagents and glassware are thoroughly dried. Use absolute methanol. 3. Increase catalyst loading or try a different acid catalyst (e.g., gaseous HCl, p-toluenesulfonic acid). 4. Optimize the reaction temperature. For the HCl gas-catalyzed reaction, stirring at 30°C has been reported.[1]
High Percentage of Isopulegol Impurity 1. The acid catalyst is too strong or used in excess, promoting the cyclization of citronellal.[1]1. Use a milder catalyst or a limited amount of a strong catalyst (e.g., controlled flow of gaseous HCl to maintain a specific pH range).[1]
Reaction Not Proceeding to Completion 1. Insufficient reaction time. 2. Catalyst deactivation.1. Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC. 2. Add a fresh portion of the catalyst.
Difficulties in Product Isolation 1. Emulsion formation during workup. 2. Co-distillation of impurities with the product.1. Add a saturated brine solution to break the emulsion. 2. Perform careful fractional distillation under reduced pressure with a fractionating column to achieve better separation.[1]
Product Decomposes During Distillation 1. The distillation temperature is too high. 2. Residual acid in the crude product.1. Use a higher vacuum to lower the boiling point of the product. 2. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation.

Experimental Protocols

Protocol 1: Synthesis using Gaseous HCl Catalyst[1]

This protocol is based on the synthesis of citronellal dimethyl acetal using gaseous hydrogen chloride as a catalyst, which allows for controlled acidity to minimize side reactions.

Materials:

  • Citronellal (10 mL)

  • Absolute Methanol (20 mL)

  • Anhydrous Calcium Chloride (CaCl₂) (2 g)

  • Gaseous Hydrogen Chloride (HCl)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • pH indicator paper or pH meter

  • Fractional distillation apparatus

Procedure:

  • In a three-neck flask, combine 10 mL of citronellal, 20 mL of absolute methanol, and 2 g of anhydrous CaCl₂.

  • Stir the mixture at room temperature.

  • Bubble gaseous HCl through the mixture at a controlled rate (e.g., 12 mL/minute) until the pH of the mixture reaches 2-3.

  • Continue stirring the reaction mixture at 30°C for 48 hours.

  • Monitor the reaction progress by taking samples at intervals (e.g., 12, 24, and 48 hours) and analyzing them by GC.

  • Upon completion, isolate the crude product.

  • Purify the crude product by fractional distillation under reduced pressure (e.g., 5 cmHg) to obtain pure this compound.

Parameter Value Reference
Citronellal to Methanol Ratio1:2 (v/v)[1]
CatalystGaseous HCl[1]
Dehydrating AgentAnhydrous CaCl₂[1]
Reaction Temperature30°C[1]
Reaction Time48 hours[1]
Final Product Purity (after distillation)86.39%[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep Combine Citronellal, Methanol, and CaCl₂ react Introduce Gaseous HCl (pH 2-3) prep->react Transfer to Reactor stir Stir at 30°C for 48h react->stir isolate Isolate Crude Product stir->isolate After 48h distill Fractional Distillation (Reduced Pressure) isolate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Low Yield? cause1 Incomplete Reaction problem->cause1 cause2 Water Present problem->cause2 cause3 Side Reactions problem->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution2 Use Dehydrating Agent / Dry Reagents cause2->solution2 solution3 Use Milder/Controlled Catalyst cause3->solution3

References

Catalyst selection for the efficient synthesis of 2,6-dimethyloct-2-ene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2,6-dimethyloct-2-ene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of 2,6-dimethyloct-2-ene and its derivatives?

A1: The synthesis of acyclic terpenes like 2,6-dimethyloct-2-ene often involves carbon-carbon bond formation. Palladium-catalyzed allylic alkylation is a powerful method for constructing such structures, particularly for creating quaternary carbon centers which can be present in more complex derivatives.[1][2] Other approaches might involve the use of acid catalysts for cyclization or rearrangement reactions of precursors like geraniol, although this is more common for producing cyclic terpenes.[3] For biological synthesis, terpene synthases are the catalysts of choice, though their application in industrial chemical synthesis can be complex.[4][5][6]

Q2: What key factors should be considered when selecting a catalyst for a specific 2,6-dimethyloct-2-ene derivative synthesis?

A2: Several factors are crucial for catalyst selection:

  • Desired Stereochemistry: For chiral derivatives, an enantioselective catalyst system, such as a palladium catalyst with a chiral ligand (e.g., Trost ligands, PHOX ligands), is essential.[1][7]

  • Substrate Scope: The functional groups present on your starting materials will dictate the compatibility with the catalyst. Some catalysts are sensitive to steric hindrance or electronic effects of the substrates.

  • Regioselectivity: In allylic alkylation reactions, the choice of ligand and catalyst precursor can influence which position of the allyl substrate is alkylated.

  • Reaction Conditions: Consider the required temperature, pressure, and solvent. Some catalysts may require inert atmospheres or specific solvent systems to be effective.[8]

  • Catalyst Availability and Cost: For larger scale synthesis, the cost and availability of the catalyst and ligands are important practical considerations.

Q3: How does the choice of ligand influence a palladium-catalyzed allylic alkylation for this synthesis?

A3: The ligand is critical in palladium-catalyzed allylic alkylation as it directly influences the stereochemistry, regioselectivity, and reactivity of the catalytic system. Chiral ligands, such as those from the Trost or PHOX families, can induce high enantioselectivity in the formation of chiral centers.[1][7] The steric and electronic properties of the ligand can also dictate the preferred site of nucleophilic attack on the π-allyl palladium intermediate, thus controlling regioselectivity.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may not have been activated properly or has decomposed. 2. Poor Substrate Reactivity: The nucleophile may not be sufficiently reactive, or the leaving group on the electrophile is not suitable. 3. Incorrect Reaction Conditions: Temperature, solvent, or reaction time may be suboptimal.[9][10]1. Catalyst Handling: Ensure proper handling and storage of the catalyst and ligands, especially if they are air or moisture sensitive. Use fresh catalyst. 2. Substrate Modification: Use a more reactive nucleophile (e.g., by changing the counter-ion) or a better leaving group on the allylic substrate (e.g., carbonate, phosphate). 3. Optimization of Conditions: Systematically screen different solvents, temperatures, and reaction times. A Design of Experiments (DoE) approach can be efficient.[3]
Poor Stereoselectivity (Enantioselectivity or Diastereoselectivity) 1. Ineffective Chiral Ligand: The chosen chiral ligand may not be optimal for the specific substrate. 2. Racemization of the Intermediate: The π-allyl palladium intermediate may be racemizing faster than the nucleophilic attack. 3. Incorrect Catalyst to Ligand Ratio: The ratio of the palladium precursor to the chiral ligand can significantly impact stereoselectivity.1. Ligand Screening: Test a variety of chiral ligands with different steric and electronic properties. 2. Solvent and Temperature Effects: Lowering the reaction temperature can sometimes improve stereoselectivity. The solvent can also influence the stability of the intermediates. 3. Ratio Optimization: Vary the metal-to-ligand ratio to find the optimal conditions for high stereoselectivity.
Formation of Multiple Isomers (Poor Regioselectivity) 1. Steric and Electronic Ambiguity: The nucleophile may attack multiple positions on the π-allyl intermediate due to similar steric and electronic environments. 2. Ligand Effects: The ligand used may not provide sufficient steric hindrance to direct the nucleophile to a single position.1. Ligand Modification: Employ bulkier ligands to sterically direct the nucleophilic attack to the less hindered terminus of the allyl system. 2. Substrate Control: Modify the substrate to create a stronger steric or electronic bias for the desired regioselectivity.
Catalyst Deactivation 1. Presence of Impurities: Impurities in the starting materials or solvent can poison the catalyst. 2. Product Inhibition: The product formed may coordinate to the catalyst and inhibit its activity. 3. Thermal Decomposition: The catalyst may not be stable at the reaction temperature.1. Purification: Ensure all reagents and solvents are of high purity and are properly dried and degassed. 2. Catalyst Loading: In some cases, a higher catalyst loading can overcome minor deactivation. 3. Temperature Control: Operate at the lowest effective temperature to minimize thermal decomposition.

Experimental Protocols

Generalized Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is a general starting point and should be optimized for specific substrates and desired products.

  • Catalyst Pre-formation/In situ Generation:

    • In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃) and the chiral ligand to a dry, sealed reaction vessel.

    • Add the appropriate volume of a dry, degassed solvent (e.g., THF, toluene, or dichloromethane).

    • Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate flask, dissolve the pronucleophile and a suitable base (e.g., a non-nucleophilic base like BSA or a mild inorganic base) in the reaction solvent.

    • Add the allylic electrophile to the reaction mixture.

  • Initiation and Monitoring:

    • Transfer the prepared catalyst solution to the flask containing the substrates.

    • Maintain the reaction at the desired temperature (this can range from sub-ambient to elevated temperatures).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture (e.g., with a saturated aqueous solution of ammonium chloride).

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-dimethyloct-2-ene derivative.

Data Presentation

Table 1: Example of Reaction Condition Optimization for a Generic Allylic Alkylation

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)ee (%)
1Pd₂(dba)₃ (2.5)(S)-t-BuPHOX (5)NaHTHF25127588
2Pd₂(dba)₃ (2.5)(S)-t-BuPHOX (5)LHMDSTHF0248292
3Pd₂(dba)₃ (2.5)(S)-t-BuPHOX (5)LHMDSToluene25128590
4[Pd(allyl)Cl]₂ (2.5)Trost Ligand (6)K₂CO₃CH₂Cl₂25186595
5[Pd(allyl)Cl]₂ (2.5)Trost Ligand (6)Cs₂CO₃CH₂Cl₂25187896

Note: This table is illustrative and based on typical conditions for palladium-catalyzed allylic alkylations. Actual results will vary depending on the specific substrates.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Purification cluster_opt Optimization start Define Synthetic Target reagents Select Starting Materials & Reagents start->reagents catalyst_select Choose Catalyst System (Pd Precursor + Ligand) reagents->catalyst_select setup Reaction Setup under Inert Atmosphere catalyst_select->setup reaction Run Reaction at Defined Temperature setup->reaction monitoring Monitor Progress (TLC, GC/LC-MS) reaction->monitoring workup Quench and Work-up monitoring->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize evaluate Evaluate Yield and Selectivity characterize->evaluate evaluate->start optimize Optimize Conditions (Ligand, Solvent, Temp.) evaluate->optimize Suboptimal Results optimize->catalyst_select

Caption: Experimental workflow for catalyst screening and optimization.

Troubleshooting_Tree start Poor Reaction Outcome low_yield Low Yield? start->low_yield poor_selectivity Poor Selectivity? start->poor_selectivity check_catalyst Check Catalyst Activity & Handling low_yield->check_catalyst Yes check_conditions Verify Reaction Conditions (T, t) low_yield->check_conditions Yes check_reagents Assess Substrate/Reagent Purity low_yield->check_reagents Yes is_regio Regioselectivity Issue? poor_selectivity->is_regio Yes is_stereo Stereoselectivity Issue? poor_selectivity->is_stereo Yes change_ligand_regio Screen Bulkier Ligands is_regio->change_ligand_regio Yes modify_substrate_regio Modify Substrate is_regio->modify_substrate_regio Yes change_ligand_stereo Screen Different Chiral Ligands is_stereo->change_ligand_stereo Yes optimize_stereo Optimize Temp. & Solvent is_stereo->optimize_stereo Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

Navigating the Synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of target molecules is paramount. This guide provides a comparative analysis of proposed synthesis routes for 8,8-Dimethoxy-2,6-dimethyloct-2-ene, a terpene derivative with potential applications in fragrance and medicinal chemistry. As no direct synthesis for this specific compound is readily available in published literature, this document outlines two plausible synthetic pathways starting from commercially available precursors: geraniol and citronellal. The comparison focuses on the strategic transformations required to achieve the target structure, providing a framework for laboratory investigation.

Proposed Synthesis Routes: A Head-to-Head Comparison

The two proposed routes leverage common and well-established organic reactions. Route 1 commences with geraniol, which possesses the desired C2-C3 double bond, while Route 2 starts with citronellal, requiring an additional isomerization step.

ParameterRoute 1: From GeraniolRoute 2: From Citronellal
Starting Material GeraniolCitronellal
Number of Key Steps 34
Key Transformations Oxidation, Wittig Reaction, AcetalizationIsomerization, Oxidation, Aldol Condensation, Acetalization
Potential Advantages More direct approach to the C2-C3 double bond position.Utilizes a readily available and often cheaper starting material.
Potential Challenges Selective oxidation of the primary alcohol without affecting the double bonds. Control of Wittig reaction stereoselectivity.Efficient and selective isomerization of the double bond. Potential for side reactions during oxidation and aldol condensation.

Route 1: Synthesis Starting from Geraniol

This proposed pathway leverages the existing C2-C3 double bond in geraniol and focuses on the elongation of the carbon chain and subsequent functional group manipulations.

Synthesis Route from Geraniol Geraniol Geraniol Intermediate1 Geranial Geraniol->Intermediate1 Oxidation Intermediate2 2,6-Dimethyloct-2-en-8-al Intermediate1->Intermediate2 Wittig Reaction Target This compound Intermediate2->Target Acetalization

Caption: Proposed synthesis of this compound from Geraniol.

Experimental Protocols for Route 1

Step 1: Oxidation of Geraniol to Geranial

  • Methodology: To a stirred solution of geraniol (1 equivalent) in a suitable solvent such as dichloromethane, add an oxidizing agent like pyridinium chlorochromate (PCC) or a Dess-Martin periodinane (1.1 equivalents). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield crude geranial, which can be purified by column chromatography.

Step 2: Wittig Reaction to form 2,6-Dimethyloct-2-en-8-al

  • Methodology: A phosphonium salt, such as (2-oxoethyl)triphenylphosphonium bromide (1.1 equivalents), is treated with a strong base like sodium hydride in an anhydrous solvent (e.g., THF) to generate the corresponding ylide. The geranial (1 equivalent) is then added to the ylide solution at 0°C, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification by column chromatography will yield 2,6-dimethyloct-2-en-8-al.

Step 3: Acetalization to this compound

  • Methodology: The aldehyde from the previous step (1 equivalent) is dissolved in methanol. A catalytic amount of an acid, such as p-toluenesulfonic acid or anhydrous hydrogen chloride, is added. The reaction is stirred at room temperature, and the formation of water is monitored. To drive the equilibrium, a dehydrating agent like trimethyl orthoformate can be added. Upon completion, the reaction is neutralized with a weak base (e.g., sodium bicarbonate solution), and the product is extracted. The final product is purified by distillation or column chromatography.

Route 2: Synthesis Starting from Citronellal

This alternative pathway begins with citronellal, which requires an initial isomerization of the double bond to the desired C2-C3 position.

Synthesis Route from Citronellal Citronellal Citronellal IntermediateA Isocitronellal Citronellal->IntermediateA Isomerization IntermediateB 8-Hydroxy-2,6-dimethyloct-2-enal IntermediateA->IntermediateB Aldol Condensation IntermediateC 2,6-Dimethyloct-2-en-8-al IntermediateB->IntermediateC Oxidation Target This compound IntermediateC->Target Acetalization

Caption: Proposed synthesis of this compound from Citronellal.

Experimental Protocols for Route 2

Step 1: Isomerization of Citronellal to Isocitronellal (2,6-dimethyloct-2-enal)

  • Methodology: Citronellal can be isomerized to its α,β-unsaturated isomer by treatment with an acidic or basic catalyst. For instance, refluxing citronellal in the presence of a catalytic amount of a strong acid like sulfuric acid or a solid acid catalyst can effect the isomerization. The reaction progress is monitored by gas chromatography (GC) or NMR spectroscopy.

Step 2: Aldol Condensation to form 8-Hydroxy-2,6-dimethyloct-2-enal

  • Methodology: This step would likely proceed via a crossed aldol condensation. However, a more controlled approach would be necessary to avoid self-condensation. A plausible, though more complex, alternative would involve protecting the aldehyde of isocitronellal, followed by a series of steps to introduce the C8-hydroxyl group. A simpler hypothetical one-pot reaction would involve reacting isocitronellal with formaldehyde under specific basic conditions, though this would likely result in a mixture of products.

Step 3: Oxidation of 8-Hydroxy-2,6-dimethyloct-2-enal to 2,6-Dimethyloct-2-en-8-al

  • Methodology: The secondary alcohol from the previous step would be oxidized to the corresponding aldehyde using a mild oxidizing agent to avoid over-oxidation or reaction with the other functional groups. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol would be suitable.

Step 4: Acetalization to this compound

  • Methodology: The protocol for this final step is identical to that described in Route 1, Step 3.

Conclusion

Both proposed routes offer viable, albeit theoretical, pathways to this compound. Route 1, starting from geraniol, appears to be more straightforward due to the pre-existing correct positioning of the double bond. However, the choice of starting material may also be influenced by cost and availability. Route 2, while involving an additional isomerization step, could be a valuable alternative. The experimental protocols provided are based on well-established transformations and can serve as a foundation for the development of a robust and efficient synthesis of the target molecule. Further experimental validation is necessary to determine the optimal reaction conditions and overall yields for each proposed route.

Validating the Purity of 8,8-Dimethoxy-2,6-dimethyloct-2-ene: A Chromatographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of chromatographic methods for validating the purity of 8,8-Dimethoxy-2,6-dimethyloct-2-ene, a valuable intermediate in various synthetic pathways. The primary methods discussed are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and High-Performance Liquid Chromatography (HPLC).

Introduction to this compound

This compound is an unsaturated acetal, a class of organic compounds that can be sensitive to acidic conditions. Its volatility and thermal stability influence the choice of the most suitable analytical technique for purity assessment. The primary goal of validation is to identify and quantify the main compound and any impurities, which may include starting materials, by-products, or degradation products.

Chromatographic Methods for Purity Determination

Gas chromatography and high-performance liquid chromatography are the premier techniques for the separation and quantification of volatile and semi-volatile organic compounds, making them ideal for assessing the purity of this compound.[1]

Gas Chromatography (GC-MS and GC-FID)

Gas chromatography is a powerful technique for separating volatile compounds.[2] For the analysis of terpene-like substances such as this compound, GC is a well-established method.[3] The choice between a Mass Spectrometer (MS) and a Flame Ionization Detector (FID) depends on the specific requirements of the analysis.

  • GC-MS provides mass spectral data for each separated component, enabling positive identification of the main compound and any impurities by comparing the spectra to libraries (e.g., NIST).[2] This is particularly useful for identifying unknown impurities.

  • GC-FID is a robust and highly sensitive method for quantifying organic compounds.[3] While it does not provide structural information like MS, it offers excellent linearity and reproducibility for quantitative analysis.[4]

A direct injection method is generally preferred for fragrance compounds to avoid thermal degradation that can occur with headspace analysis.[5]

High-Performance Liquid Chromatography (HPLC)

While GC is often the first choice for volatile compounds, HPLC is a valuable alternative, especially for compounds that may be thermally labile or for analyzing non-volatile impurities. A key challenge in the HPLC analysis of acetals is their potential for hydrolysis on the acidic silica-based stationary phases of reversed-phase columns. This can be overcome by modifying the mobile phase.[6] The inclusion of a small amount of a basic modifier, such as ammonia or triethylamine, in the mobile phase can effectively prevent the on-column degradation of the acetal.[6]

Comparison of Analytical Methods

The selection of the optimal analytical method depends on the specific goals of the purity validation.

ParameterGas Chromatography (GC-MS/FID)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.[3]C8 or C18 reversed-phase column (e.g., ODS-Hypersil).[6]
Mobile Phase Inert gas (e.g., Helium, Nitrogen).[3]Acetonitrile/water gradient with a basic modifier (e.g., 5 mM NH4OH).[6]
Detector Mass Spectrometer (MS) for identification and quantification; Flame Ionization Detector (FID) for quantification.[4]UV-Vis Diode Array Detector (DAD).[6]
Advantages High resolution for volatile compounds, structural information from MS, high sensitivity with FID.[1][2]Suitable for thermally labile compounds, analysis of non-volatile impurities, non-destructive.[4]
Disadvantages Potential for thermal degradation of labile compounds, isomers can be difficult to resolve by MS alone.[4]Potential for on-column hydrolysis of acetals without mobile phase modification, lower resolution for highly volatile compounds compared to GC.[6]
Limit of Detection Generally in the low µg/mL to ng/mL range.[3]Typically in the µg/mL range.[5]
Limit of Quantitation Typically in the low µg/mL range.[3]Typically in the µg/mL range.[5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results.

Gas Chromatography (GC-MS/FID) Protocol

This protocol is a general guideline and should be optimized for the specific instrument and impurities of interest.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., hexane or ethanol) to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • GC System: Agilent 7890B or similar.[3]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

    • Inlet: Split mode (e.g., 15:1 split ratio) at 250°C.[3]

    • Oven Program: Start at 70°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.[3]

    • Detector (FID): 280°C.

    • Detector (MS): Transfer line at 280°C, ion source at 230°C, quadrupole at 150°C. Scan range 40-400 m/z.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Purity Calculation (FID): Determine the area percent of the main peak relative to the total area of all peaks.

    • Impurity Identification (MS): Compare the mass spectra of impurity peaks to a spectral library for tentative identification.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from the analysis of a structurally similar compound, citral dimethyl acetal, and may require optimization.[6]

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity or similar.

    • Column: ODS-Hypersil C18 (e.g., 250 x 4.6 mm, 5 µm).[6]

    • Mobile Phase: 60:40 Acetonitrile:Water containing 5 mM Ammonium Hydroxide.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 40°C.[6]

    • Detector: Diode Array Detector (DAD) monitoring at 210 nm.[6]

  • Analysis: Inject 10 µL of the prepared sample.

  • Data Analysis: Determine the area percent of the main peak relative to the total area of all peaks detected at 210 nm.

Visualization of Analytical Workflows

Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_detection Detection & Data Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution GC_Injection GC_Injection Dissolution->GC_Injection HPLC_Injection HPLC_Injection Dissolution->HPLC_Injection MS_Detection Mass Spectrometry (Identification) Data_Analysis Purity Calculation & Impurity Profiling MS_Detection->Data_Analysis FID_Detection Flame Ionization (Quantification) FID_Detection->Data_Analysis UV_Detection UV-Vis DAD (Quantification) UV_Detection->Data_Analysis GC_Separation GC_Separation GC_Separation->MS_Detection GC_Separation->FID_Detection HPLC_Separation HPLC_Separation HPLC_Separation->UV_Detection

Method_Comparison cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography Analyte This compound GC_Method GC-MS / GC-FID Analyte->GC_Method HPLC_Method HPLC-DAD Analyte->HPLC_Method GC_Adv Advantages: - High Resolution - Structural Info (MS) - High Sensitivity (FID) GC_Method->GC_Adv leads to GC_Disadv Disadvantages: - Potential Thermal Degradation GC_Method->GC_Disadv has HPLC_Adv Advantages: - Suits Thermally Labile Compounds - Analyzes Non-Volatile Impurities HPLC_Method->HPLC_Adv leads to HPLC_Disadv Disadvantages: - Potential Acetal Hydrolysis (mitigated by basic mobile phase) HPLC_Method->HPLC_Disadv has

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are suitable techniques for validating the purity of this compound.

  • GC-MS is the recommended method for comprehensive analysis, as it allows for both the quantification and the identification of volatile impurities.

  • GC-FID is an excellent choice for routine quality control where high throughput and quantitative accuracy are the primary concerns.

  • HPLC with a modified mobile phase provides a robust alternative, particularly if thermal degradation is a concern or if non-volatile impurities are expected.

The choice of method should be guided by the specific analytical needs, available instrumentation, and the expected impurity profile of the sample. For regulatory purposes, a validated method with well-defined performance characteristics (linearity, accuracy, precision, and specificity) is essential.

References

A Comparative Benchmark Analysis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene and Structurally Related Fragrance Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and sensory properties of 8,8-Dimethoxy-2,6-dimethyloct-2-ene, also known as citronellal dimethyl acetal, against its parent aldehyde, citronellal, and a structurally related acetal, hydroxycitronellal dimethyl acetal. The following sections detail the compounds' performance characteristics, supported by available data, and outline the experimental protocols for their evaluation.

Comparative Data Overview

The performance of a fragrance or flavor compound is a multifactorial assessment, encompassing its inherent odor and taste profile, its intensity, its longevity (substantivity), and its stability in various formulations. This section summarizes the key physicochemical and sensory properties of the selected compounds.

Physicochemical Properties

A compound's physical and chemical characteristics are foundational to its application and performance. These properties influence its volatility, solubility, and stability.

PropertyThis compoundCitronellalHydroxycitronellal Dimethyl Acetal
Synonyms Citronellal dimethyl acetal[1]3,7-Dimethyl-6-octen-1-al, β-Citronellal[2]1,1-dimethoxy-3,7-dimethyloctan-7-ol[3]
CAS Number 923-69-3[1]106-23-0[2]141-92-4[3]
Molecular Formula C₁₂H₂₄O₂[1]C₁₀H₁₈O[2]C₁₂H₂₆O₃[4]
Molecular Weight 200.32 g/mol [1]154.25 g/mol [2][5]218.33 g/mol [4]
Boiling Point 246-247 °C @ 760 mmHg[1]207.5 °C[5]252 °C @ 760 mmHg[4]
Flash Point 72.22 °C[1]74 °C[5]>100 °C[6]
logP (o/w) 3.423 (est.)[1]3.83[5]1.762 (est.)[6]
Solubility Soluble in alcohol; insoluble in water.[1]Miscible with ethanol; slightly soluble in water.[5]Slightly soluble in alcohol; insoluble in water and glycerol.[4]
Sensory and Performance Characteristics

The sensory profile, intensity, and longevity of a fragrance compound are critical for its successful application. The following table compares these characteristics.

Performance MetricThis compoundCitronellalHydroxycitronellal Dimethyl Acetal
Odor Profile Green, citrusFresh, lemony-citrus with green, aldehydic facets and subtle floral undertones.[2]Mild, fresh floral, lily of the valley-note.[3]
Odor Strength Not availableMedium to strong[2]Low[3]
Odor Threshold Not available31-100 ppb[7]Not available
Substantivity Not available2-4 hours on a smelling strip[2]400 hours at 100%[3]
Stability Stable in alkaline media.[1]Unstable in acidic and alkaline conditions.[8]Stable in alkaline media.[3][6]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of this compound and the evaluation of key performance indicators for fragrance compounds.

Synthesis of this compound

Reaction: Acid-catalyzed acetalization of citronellal.

Procedure:

  • In a three-neck flask, combine 10 mL of citronellal with 20 mL of absolute methanol and 2 g of anhydrous calcium chloride (as a dehydrating agent).[9]

  • With stirring at room temperature, bubble hydrogen chloride gas through the mixture at a rate of 12 mL/minute until the pH of the mixture reaches 2-3.[9]

  • Maintain the reaction mixture at 30°C with continuous stirring for 48 hours.[9]

  • Upon completion, isolate the crude product.

  • Purify the citronellal dimethyl acetal by fractional distillation under reduced pressure (5 cmHg) to achieve a purity of up to 86.39%.[9]

  • Confirm the structure of the final product using Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance (¹H-NMR).[9]

Sensory Evaluation: Descriptive Analysis

Objective: To qualitatively and quantitatively characterize the odor profile of a fragrance compound.

Procedure:

  • A panel of trained sensory assessors is selected.

  • Reference standards for various odor descriptors (e.g., citrus, floral, green, aldehydic) are provided to the panel for training and calibration.

  • The test compounds are diluted in an appropriate solvent (e.g., ethanol) to a standardized concentration.

  • Samples are presented to the panelists on smelling strips in a controlled environment with neutral airflow and temperature.

  • Panelists evaluate the odor of each sample at different time points (e.g., immediately, after 15 minutes, after 1 hour) to assess the evolution of the fragrance.

  • Each panelist rates the intensity of the perceived odor attributes on a numerical scale.

  • The data is statistically analyzed to generate a sensory profile for each compound.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the odor-active compounds in a sample and characterize their sensory attributes.

Procedure:

  • A sample of the fragrance compound is injected into a gas chromatograph (GC) equipped with a sniffing port.

  • The GC column separates the volatile components of the sample based on their boiling points and chemical properties.

  • The effluent from the column is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.

  • A trained human assessor (the "nose") sniffs the effluent from the sniffing port and provides a description of the odor and its intensity at different retention times.

  • The instrumental detector simultaneously provides data on the chemical identity and quantity of the eluting compounds.

  • By correlating the sensory data from the assessor with the instrumental data, the odor-active compounds can be identified.

Visualizations

Experimental Workflow for Fragrance Compound Evaluation

G cluster_0 Compound Preparation cluster_1 Sensory Analysis cluster_2 Instrumental Analysis cluster_3 Performance Evaluation Synthesis Synthesis/Purification Dilution Standardized Dilution Synthesis->Dilution Panel Trained Panel Evaluation Dilution->Panel GCO GC-Olfactometry Dilution->GCO GCMS GC-MS Dilution->GCMS Substantivity Substantivity Testing Dilution->Substantivity Stability pH Stability Testing Dilution->Stability Data_Analysis_S Sensory Data Analysis Panel->Data_Analysis_S Final_Report Comparative Report Data_Analysis_I Instrumental Data Analysis GCO->Data_Analysis_I GCMS->Data_Analysis_I

Caption: Workflow for the comprehensive evaluation of fragrance compounds.

Logical Relationship of Compared Compounds

G Citronellal Citronellal (Aldehyde) Acetalization Acetalization (+ 2x Methanol, H+) Citronellal->Acetalization Hydration Hydration Citronellal->Hydration CDA This compound (Acetal) Acetalization->CDA Hydroxycitronellal Hydroxycitronellal (Aldehyde-Alcohol) Hydration->Hydroxycitronellal Acetalization2 Acetalization (+ 2x Methanol, H+) Hydroxycitronellal->Acetalization2 HCDA Hydroxycitronellal Dimethyl Acetal (Acetal-Alcohol) Acetalization2->HCDA

Caption: Chemical relationship between citronellal and its acetal derivatives.

Conclusion

This comparative guide highlights the distinct properties of this compound and its analogs. The conversion of the aldehyde group in citronellal to a dimethyl acetal results in a significant increase in stability, particularly in alkaline media, which is a desirable trait for fragrance applications in various consumer products. This increased stability, however, is often accompanied by a modification of the odor profile, from a sharp citrus-aldehydic scent to a milder green note.

In contrast, hydroxycitronellal dimethyl acetal offers a floral scent with remarkably high substantivity, making it suitable for applications requiring long-lasting fragrance. The parent aldehyde, citronellal, provides a strong, fresh citrus top note but has limitations in terms of stability.

The choice between these compounds will ultimately depend on the specific requirements of the application, including the desired sensory profile, the need for stability in a particular formulation, and the required longevity of the fragrance. The experimental protocols outlined in this guide provide a framework for conducting further comparative studies to generate quantitative data that can inform these decisions.

References

A Comparative Guide to the Structural Elucidaion of Novel Organic Molecules: Analyzing 8,8-Dimethoxy-2,6-dimethyloct-2-ene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic agents and advanced materials, the precise determination of molecular structure is a cornerstone of chemical research. The family of 8,8-dimethoxy-2,6-dimethyloct-2-ene derivatives represents a class of organic compounds with potential applications in various fields, necessitating a thorough understanding of their three-dimensional architecture. This guide provides a comparative overview of key analytical techniques available for the structural elucidation of such novel compounds, with a focus on X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

While experimental data for the specific X-ray crystallography of this compound derivatives is not publicly available, this guide will leverage general principles and data from analogous structures to present a comprehensive comparison of these powerful analytical methods.

Comparison of Key Structural Analysis Techniques

The selection of an appropriate analytical technique is paramount for the unambiguous determination of a molecule's structure. The following table summarizes the capabilities and requirements of X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Sample Requirements High-quality single crystal (typically 0.1-0.5 mm)1-10 mg of purified sample dissolved in a deuterated solventMicrograms to nanograms of sample, can be in solution or solid state
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[1][2]Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HMBC), and spatial proximity (NOESY).[3][4]Precise molecular weight, elemental composition, and fragmentation patterns that can reveal structural motifs.[5]
Advantages Unambiguous determination of the absolute structure in the solid state.[1]Provides detailed structural and dynamic information in solution, which can be more biologically relevant.[6]High sensitivity, requires very small amounts of sample, and can be coupled with separation techniques like LC or GC.[5][7]
Limitations Requires the growth of suitable single crystals, which can be challenging or impossible for some compounds. The determined structure is static and in the solid state.[8]Can be less effective for very large or poorly soluble molecules. Spectra can be complex and require expertise for interpretation.[9]Does not directly provide 3D structural information and can be destructive to the sample. Isomers can be difficult to distinguish without tandem MS.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized methodologies for the key experiments discussed.

Single-Crystal X-ray Diffraction
  • Crystal Growth: A suitable single crystal of the this compound derivative is grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.[10]

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[10]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined to best fit the experimental data.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) may be added. The solution is transferred to an NMR tube.

  • 1D NMR (¹H and ¹³C): The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the proton spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.[11][12]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to each other in the molecule.[4][13]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[13][14]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity of different parts of the molecule.[14]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[5]

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate via a syringe pump or through a liquid chromatograph.

  • Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.[15]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z). A mass spectrum is then generated, showing the relative abundance of ions at different m/z values.[16]

Visualizing Experimental Workflows and Logical Relationships

Clear diagrams of experimental workflows and logical processes are essential for planning and executing complex structural elucidation projects.

G Hypothetical Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis & Final Structure start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Workup & Purification reaction->workup ms Mass Spectrometry (MS) workup->ms Purity & Molecular Weight nmr NMR Spectroscopy (1D & 2D) workup->nmr Connectivity & 3D Structure in Solution cryst Crystallization Attempts workup->cryst integrate Integrate All Data ms->integrate nmr->integrate xray X-ray Crystallography cryst->xray Absolute 3D Structure xray->integrate final_structure Final Structure Elucidation integrate->final_structure

Caption: Hypothetical workflow for the synthesis and structural characterization of a novel compound.

G Logical Process for Structure Elucidation from Spectroscopic Data cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_interpretation Interpretation start Purified Unknown Compound ms_exp Acquire Mass Spectrum start->ms_exp h_nmr ¹H NMR start->h_nmr c_nmr ¹³C NMR start->c_nmr mol_formula Determine Molecular Formula ms_exp->mol_formula fragments Identify Structural Fragments mol_formula->fragments cosy COSY h_nmr->cosy hsqc HSQC h_nmr->hsqc hmbc HMBC h_nmr->hmbc c_nmr->hsqc c_nmr->hmbc cosy->fragments hsqc->fragments connectivity Assemble Connectivity hmbc->connectivity fragments->connectivity stereo Determine Stereochemistry connectivity->stereo final_structure Proposed Structure stereo->final_structure

Caption: The logical process of deducing a molecular structure from combined spectroscopic data.

References

Biological activity of 8,8-Dimethoxy-2,6-dimethyloct-2-ene compared to analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 8,8-Dimethoxy-2,6-dimethyloct-2-ene and related citronellal analogs, focusing on their primary application as insect repellents. While direct experimental data for this compound is not available in the public domain, this document extrapolates its likely performance based on comprehensive studies of structurally similar citronellal acetals. The core strategy in developing these analogs is to reduce the volatility of the parent compound, citronellal, thereby extending the duration of its repellent effect.

Introduction to Citronellal and its Analogs

Citronellal is a naturally occurring monoterpenoid aldehyde found in the essential oils of plants like citronella grass (Cymbopogon nardus)[1]. It is well-known for its insect repellent properties[2][3]. However, its high volatility leads to a short protection time, often less than two hours, which limits its effectiveness[1][4]. To overcome this limitation, researchers have synthesized various derivatives, particularly acetals, to increase the molecule's molecular weight and reduce its evaporation rate[2]. This compound is the dimethyl acetal of citronellal. Studies on other citronellal acetals, such as hydroxylated cyclic acetals, have shown significantly prolonged protection times compared to the parent compound and even established synthetic repellents like DEET at similar concentrations[4][5].

Comparative Performance Data

The following tables summarize the insect repellent efficacy of citronellal derivatives in comparison to citronellal and standard commercial repellents, DEET (N,N-diethyl-meta-toluamide) and Icaridin. The data is compiled from various laboratory and field studies.

Table 1: Repellency Efficacy and Duration
CompoundConcentrationTest SpeciesRepellency (%)Complete Protection Time (CPT)Source
Citronellal Derivatives (Hydroxylated cyclic acetals) 5%Aedes albopictus>99% (initial), 94.2% (at 3.5h)88 minutes (median)[4]
0.1% (3.33 µg/cm²)Aedes albopictus95%Not specified[4]
DEET 20%Aedes albopictus100% (initial), 99% (at 3.5h)86 minutes (median)[4]
23.8%MosquitoesNot specified301.5 ± 37.6 minutes[6]
24%Mosquitoes>90% for 6 hours360 minutes[7]
Icaridin 20%Aedes albopictus99.6% (initial), 98.2% (at 3.5h)128 minutes (median)[4]
Citronella Oil 5%MosquitoesNot specified13.5 ± 7.5 minutes[6]
Not specifiedMosquitoes97.9% (at 0h), 57.7% (at 2h)10.5 minutes[7]
Citronellal 30% (on wristband)Culex pipiens pallens78%< 1 hour (on forearm)[8]

Note: Direct comparison of CPT can be challenging due to variations in experimental protocols and concentrations used.

Mechanism of Prolonged Activity

The primary mechanism for the enhanced duration of repellency in citronellal acetals is the reduction of volatility. The conversion of the aldehyde group in citronellal to a less volatile acetal group increases the molecular weight and alters the physicochemical properties of the compound, leading to a slower release from the skin.

G cluster_0 Modification Strategy Citronellal Citronellal (High Volatility, Short Protection) Acetalization Acetalization Reaction (+ Alcohol, Acid Catalyst) Citronellal->Acetalization Chemical Modification Analogs Citronellal Acetals (e.g., this compound) (Low Volatility, Long Protection) Acetalization->Analogs Results in

Caption: Chemical modification of citronellal to produce less volatile analogs.

Experimental Protocols

The evaluation of insect repellent efficacy typically involves standardized laboratory and field tests. Below are summaries of the key experimental methodologies cited in the literature for testing citronellal derivatives.

Synthesis of Citronellal Acetal Derivatives

The synthesis of citronellal acetals, such as this compound, is generally achieved through an acid-catalyzed reaction between citronellal and an alcohol (in this case, methanol). For cyclic acetals, a diol like ethylene glycol or glycerol is used[2][9].

  • Reactants : Citronellal is mixed with an excess of the corresponding alcohol (e.g., methanol for dimethyl acetal) and a solvent like toluene[3].

  • Catalyst : An acid catalyst, such as para-toluenesulfonic acid, is added to the mixture[3].

  • Reaction Conditions : The mixture is heated under reflux. Water produced during the reaction is continuously removed, often using a Dean-Stark apparatus, to drive the reaction to completion[3].

  • Purification : The resulting product is neutralized, extracted, and purified by vacuum distillation[3].

Mosquito Repellency Bioassay (Human-Bait Method)

The "arm-in-cage" or "human-bait" assay is a standard method for evaluating the efficacy of topical repellents[4][10].

  • Test Subjects : Human volunteers are recruited for the study.

  • Test Area : A defined area on the forearm or lower leg of each volunteer is marked for application of the repellent[11].

  • Application : A precise dose of the repellent formulation is applied evenly to the test area. A control limb is typically treated with a solvent or left untreated.

  • Mosquito Exposure : The treated limb is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Aedes albopictus) for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes)[7].

  • Data Collection : The number of mosquito landings and/or probings (attempts to bite) on the treated and control areas is recorded.

  • Endpoint : The "Complete Protection Time" (CPT) is often determined as the time from application until the first confirmed bite[7][11]. Repellency percentage is calculated based on the reduction in landings/bites compared to the control.

G cluster_1 Repellency Assay Workflow start Start apply Apply Repellent to Volunteer's Skin start->apply expose Expose Arm in Mosquito Cage apply->expose observe Observe & Record Landings/Bites expose->observe time Wait for Time Interval observe->time time->expose No Bite end End of Test (e.g., First Bite or Max Time) time->end Bite Occurs

Caption: Generalized workflow for a human-bait mosquito repellency test.

Conclusion

The available evidence strongly suggests that the conversion of citronellal to its acetal derivatives, such as this compound, is a highly effective strategy for creating longer-lasting insect repellents. These analogs exhibit significantly improved protection times compared to their parent compound and can be competitive with synthetic repellents like DEET and Icaridin. The reduced volatility and weaker odor of these derivatives make them promising candidates for the development of new, consumer-friendly repellent formulations. Further research directly evaluating the performance and safety profile of this compound is warranted to fully establish its potential in this application.

References

A Comparative Guide to the Computational Study of 2,6-dimethyloct-2-ene and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, a thorough understanding of isomeric structures is paramount. Isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. Computational chemistry provides a powerful lens through which to investigate these differences with high precision. This guide offers a comparative framework for the computational analysis of 2,6-dimethyloct-2-ene and its various isomers, providing insights into their structural and energetic landscapes.

Introduction to 2,6-dimethyloct-2-ene and its Isomers

2,6-dimethyloct-2-ene (C₁₀H₂₀) is a terpene-like unsaturated hydrocarbon. Its isomers can vary in the position of the double bond and the stereochemistry at chiral centers. These subtle structural variations can lead to significant differences in their thermodynamic stability, reactivity, and spectroscopic signatures. Computational methods offer a means to systematically explore these differences, providing valuable data for researchers in various fields.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data that can be obtained through computational studies to compare 2,6-dimethyloct-2-ene and its isomers. The values presented here are illustrative and would be determined through specific computational protocols as detailed in the subsequent section.

Table 1: Calculated Thermochemical Properties of 2,6-dimethyloct-2-ene Isomers

IsomerIUPAC NameEnthalpy of Formation (ΔHᵣ) (kcal/mol)Gibbs Free Energy of Formation (ΔGᵣ) (kcal/mol)Relative Energy (kcal/mol)
I (E)-2,6-dimethyloct-2-ene-55.225.80.0
II (Z)-2,6-dimethyloct-2-ene-54.526.50.7
III 2,6-dimethyloct-1-ene-52.128.93.1
IV (E)-2,6-dimethyloct-3-ene-53.827.21.4
V (Z)-2,6-dimethyloct-3-ene-53.127.92.1
VI 2,6-dimethyloct-7-ene-49.531.55.7

Table 2: Predicted Spectroscopic Data for Isomer Identification

IsomerKey ¹³C NMR Chemical Shifts (ppm) (Calculated)Key ¹H NMR Chemical Shifts (ppm) (Calculated)
I C2: 135.1, C3: 124.5H3: 5.12
II C2: 134.8, C3: 125.2H3: 5.18
III C1: 110.2, C2: 145.8H1: 4.70, 4.75
IV C3: 128.9, C4: 132.4H3: 5.45, H4: 5.50
V C3: 128.5, C4: 131.9H3: 5.38, H4: 5.42
VI C7: 138.5, C8: 114.3H7: 5.80, H8: 4.95, 5.01

Experimental and Computational Protocols

The data presented above can be generated using a combination of computational chemistry methods. Below are detailed protocols for key experiments.

Conformational Analysis

A thorough exploration of the conformational space is crucial for obtaining accurate thermodynamic and spectroscopic data.

  • Initial Conformer Generation: A molecular mechanics force field (e.g., MMFF94) is used to perform a systematic or stochastic conformational search to identify low-energy conformers for each isomer.

  • Geometry Optimization and Energy Refinement: The geometries of the identified low-energy conformers are then re-optimized using a higher level of theory, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Thermodynamic Data Calculation: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory to confirm they are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).

Calculation of Spectroscopic Data
  • NMR Chemical Shift Prediction: The optimized geometries from the conformational analysis are used as input for NMR calculations. The Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., mPW1PW91/6-311+G(2d,p)) is commonly employed to predict ¹H and ¹³C NMR chemical shifts. Calculated chemical shifts are typically referenced against a standard (e.g., tetramethylsilane).

Mandatory Visualizations

Computational Workflow for Isomer Comparison

The following diagram illustrates a typical workflow for the computational comparison of 2,6-dimethyloct-2-ene isomers.

G Computational Workflow for Isomer Comparison cluster_0 Structure Generation cluster_1 Conformational Analysis cluster_2 Property Calculation cluster_3 Comparative Analysis Isomer_Generation Generate Isomers (Positional & Stereoisomers) Conformational_Search Conformational Search (e.g., MMFF94) Isomer_Generation->Conformational_Search For each isomer DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Conformational_Search->DFT_Optimization Thermo_Calc Thermochemistry Calculation (ΔH, ΔG) DFT_Optimization->Thermo_Calc NMR_Calc NMR Chemical Shift Calculation (GIAO-DFT) DFT_Optimization->NMR_Calc Reactivity_Calc Reactivity Descriptors (e.g., Fukui Functions) DFT_Optimization->Reactivity_Calc Data_Analysis Data Analysis & Comparison Thermo_Calc->Data_Analysis NMR_Calc->Data_Analysis Reactivity_Calc->Data_Analysis

Caption: A logical workflow for the computational comparison of isomers.

Proposed Reaction Pathway: Ozonolysis of (E)-2,6-dimethyloct-2-ene

The ozonolysis of alkenes is a well-established reaction where the double bond is cleaved. Computational studies can elucidate the reaction mechanism and predict the products. The following diagram illustrates the initial steps of the ozonolysis of (E)-2,6-dimethyloct-2-ene.

G Ozonolysis of (E)-2,6-dimethyloct-2-ene Reactants (E)-2,6-dimethyloct-2-ene + O₃ TS1 Transition State 1 [3+2] Cycloaddition Reactants->TS1 Molozonide Primary Ozonide (Molozonide) TS1->Molozonide TS2 Transition State 2 Cycloreversion Molozonide->TS2 Products Carbonyl Oxide + Aldehyde TS2->Products

Safety Operating Guide

Proper Disposal of 8,8-Dimethoxy-2,6-dimethyloct-2-ene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of 8,8-Dimethoxy-2,6-dimethyloct-2-ene, ensuring the safety of laboratory personnel and minimizing environmental impact. This document provides a detailed operational plan for researchers, scientists, and drug development professionals, outlining procedural steps for waste handling, spill containment, and final disposal.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Use chemical-resistant gloves. Gloves must be inspected for integrity before each use.[1]

  • Skin Protection: Wear impervious, fire/flame-resistant clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a full-face respirator should be used.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous waste and dispose of it through an approved waste disposal plant.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Ensure the container is stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "923-69-3."

    • Indicate the associated hazards (e.g., Combustible, Skin Irritant, Eye Irritant).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure and accessible only to authorized personnel.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Request:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and hazards.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Remove all sources of ignition.

    • Contact your institution's emergency response team or EHS office.

    • Prevent the spill from entering drains or waterways.

Quantitative Data Summary

Comprehensive quantitative data for this compound is not widely available. The following table includes essential identification information.

PropertyValue
CAS Number 923-69-3[1][2]
Molecular Formula C12H24O2[2]
Molecular Weight 200.32 g/mol [2]
Synonyms Citronellal dimethyl acetal, 3,7-dimethyl-oct-6-enal-dimethylacetal[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill collect_waste Collect in a Labeled, Sealed Container ppe->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs waste_pickup Arrange for Waste Pickup contact_ehs->waste_pickup end End: Proper Disposal waste_pickup->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material as Hazardous Waste contain_spill->collect_spill collect_spill->store_waste

References

Essential Safety and Operational Guide for 8,8-Dimethoxy-2,6-dimethyloct-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 8,8-Dimethoxy-2,6-dimethyloct-2-ene. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[1]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for protection against bases, oils, and many solvents.[2] Always inspect gloves for degradation or punctures before use.
Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and potential ignition sources.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.
RespiratorIf engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing risks associated with handling this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_cap Securely Cap Container After Use handle_reaction->handle_cap cleanup_decontaminate Decontaminate Glassware and Surfaces handle_cap->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_dispose_waste->cleanup_dispose_ppe cleanup_wash Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Put on all required PPE as detailed in the table above.

    • Verify that the laboratory fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.

  • Handling:

    • Carefully dispense the required amount of this compound. Avoid splashing.

    • Keep the container tightly closed when not in use to prevent the release of vapors and potential peroxide formation.

    • Ground/bond container and receiving equipment when transferring large volumes to prevent static discharge.

    • Keep away from heat, sparks, open flames, and hot surfaces.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from oxidizing agents.

    • Label the container with the date it was received and the date it was opened to track potential peroxide formation.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure safety.

Disposal Decision Tree

G start Waste Generated is_chemical Is it the chemical itself? start->is_chemical is_ppe Is it contaminated PPE? start->is_ppe is_glassware Is it contaminated glassware? start->is_glassware dispose_chemical Dispose as Hazardous Chemical Waste is_chemical->dispose_chemical Yes dispose_ppe Dispose in Designated Solid Waste Container is_ppe->dispose_ppe Yes decontaminate_glassware Decontaminate with appropriate solvent is_glassware->decontaminate_glassware Yes dispose_rinsate Dispose of rinsate as hazardous waste decontaminate_glassware->dispose_rinsate reuse_glassware Reuse or dispose of as clean glassware dispose_rinsate->reuse_glassware

Caption: Decision tree for the proper disposal of waste.

Disposal Procedures:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container. The container should be kept closed and stored in a designated satellite accumulation area.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated solid hazardous waste container.

  • Empty Containers: "Empty" containers may still contain hazardous residues. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste or recycled, depending on institutional policies.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Collect the absorbed material and any contaminated soil into a sealed container for disposal as hazardous waste. Ensure proper PPE is worn during cleanup.

Disclaimer: This information is intended as a guide and is based on the properties of structurally similar chemicals. Always consult your institution's specific safety protocols and the most current regulatory guidelines before handling any chemical. If a Safety Data Sheet for this compound becomes available, its recommendations should be followed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,8-Dimethoxy-2,6-dimethyloct-2-ene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8,8-Dimethoxy-2,6-dimethyloct-2-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.